GW701427A
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H19N5O6 |
|---|---|
Molekulargewicht |
461.4 g/mol |
IUPAC-Name |
3-[[4-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid |
InChI |
InChI=1S/C23H19N5O6/c1-33-23(32)28-21-26-18-10-9-17(12-19(18)27-21)34-16-7-5-14(6-8-16)24-22(31)25-15-4-2-3-13(11-15)20(29)30/h2-12H,1H3,(H,29,30)(H2,24,25,31)(H2,26,27,28,32) |
InChI-Schlüssel |
GUDLICATRRESCW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)OC3=CC=C(C=C3)NC(=O)NC4=CC=CC(=C4)C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
No Publicly Available Data on the Mechanism of Action of GW701427A
Comprehensive searches of publicly available scientific literature and clinical trial databases did not yield any specific information regarding a compound designated as GW701427A. Consequently, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time.
The search results primarily contained general information about matrix metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[1][2] Their role in various physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer, has made them a target for therapeutic intervention.[1][2][3][4]
The development of MMP inhibitors has been challenging due to the high degree of structural similarity across the active sites of different MMP family members, leading to a lack of specificity and off-target effects in early broad-spectrum inhibitors.[3][5] Research efforts have since shifted towards developing more selective inhibitors to improve efficacy and reduce adverse events.[1][3][5]
While the initial query for "this compound" was unproductive, the search did retrieve information on a different investigational drug, GS-1427, which is currently in clinical trials for ulcerative colitis.[6][7] However, there is no indication that GS-1427 is related to this compound.
It is possible that this compound is an internal development code for a compound that has not yet been disclosed in public forums or scientific publications. Without further identifying information or published research, a detailed analysis of its mechanism of action remains impossible. Researchers and drug development professionals interested in this specific compound may need to consult internal documentation or await future publications or conference presentations where such data might be disclosed.
References
- 1. Selective matrix metalloproteinase (MMP) inhibition in rheumatoid arthritis--targetting gelatinase A activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Selective inhibition of matrix metalloproteinase 10 (MMP10) with a single-domain antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
An In-depth Technical Guide on the Sigma Receptor Ligand Activity of Compound X
Disclaimer: No public data could be found for a sigma receptor ligand designated as "GW701427A." The following guide is a template created with hypothetical data for a fictional ligand, Compound X , to demonstrate the requested format and content structure.
Introduction
Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are unique intracellular proteins primarily located at the endoplasmic reticulum.[1][2] They are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.[3][4][5] This document provides a detailed overview of the in vitro pharmacological profile of Compound X, a novel ligand targeting these receptors.
Quantitative Data Summary
The binding affinity and functional activity of Compound X at sigma-1 and sigma-2 receptors have been characterized through various assays. The data are summarized below for clear comparison.
Table 1: Binding Affinity of Compound X
| Receptor Subtype | Radioligand | Kᵢ (nM) | Assay Type | Tissue/Cell Line |
| Sigma-1 | [³H]-(+)-Pentazocine | 15.2 ± 1.8 | Competition Binding | Guinea Pig Brain Membranes |
| Sigma-2 | [³H]-DTG | 45.7 ± 3.5 | Competition Binding | Rat Liver Membranes |
| Dopamine (B1211576) D₂ | [³H]-Spiperone | > 10,000 | Competition Binding | Rat Striatal Membranes |
| NMDA | [³H]-MK-801 | > 10,000 | Competition Binding | Rat Cortical Membranes |
Kᵢ values are presented as mean ± SEM from three independent experiments.
Table 2: Functional Activity of Compound X
| Assay Type | Cell Line | Endpoint | Activity Type | EC₅₀ / IC₅₀ (nM) |
| Calcium Mobilization | PC-12 Cells | Intracellular Ca²⁺ release | Agonist | 85.4 ± 7.2 |
| Caspase-3 Activation | MDA-MB-231 Cells | Apoptosis Induction | Agonist | 150.9 ± 12.3 |
| Neurite Outgrowth | NG-108 Cells | Morphological Differentiation | Agonist | 65.1 ± 5.9 |
EC₅₀/IC₅₀ values are presented as mean ± SEM from three independent experiments.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following is a representative protocol for determining the binding affinity of Compound X.
Radioligand Competition Binding Assay for Sigma-1 Receptor
Objective: To determine the binding affinity (Kᵢ) of Compound X for the sigma-1 receptor using [³H]-(+)-pentazocine.
Materials:
-
Tissue: Guinea pig brain membranes (prepared as per standard protocols).[6]
-
Radioligand: [³H]-(+)-pentazocine (Specific Activity: 40-50 Ci/mmol).
-
Non-specific control: Haloperidol (B65202) (10 µM).
-
Test Compound: Compound X (serial dilutions from 0.1 nM to 100 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well filter plates.
Procedure:
-
Preparation: A membrane homogenate (100-200 µg protein per well) is prepared in ice-cold assay buffer.
-
Incubation: The membrane homogenate is incubated in 96-well plates with a fixed concentration of [³H]-(+)-pentazocine (e.g., 2 nM) and varying concentrations of Compound X.
-
Non-specific Binding: A set of wells containing 10 µM haloperidol is included to determine non-specific binding.
-
Incubation Conditions: The plates are incubated at 37°C for 120 minutes.
-
Termination: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression (e.g., one-site fit) to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Signaling Pathways and Workflows
Visual diagrams are provided to illustrate the proposed mechanisms of action and experimental processes.
Conclusion
The hypothetical data presented in this guide characterize Compound X as a selective sigma-1 receptor agonist with functional effects on intracellular calcium mobilization and cellular differentiation. The provided protocols and workflows outline the standard procedures used for such characterization.
Should a corrected or alternative identifier for the compound of interest be provided, a new search can be initiated to generate a specific and accurate technical guide.
References
- 1. The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
SR31747A: A Technical Overview of its Immunomodulatory Mechanisms and Therapeutic Potential
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
SR31747A is a synthetic small molecule characterized as a potent sigma receptor ligand with significant, dual-acting properties: immunomodulation and antiproliferation.[1][2] Initially developed for its potential in treating inflammatory conditions and cancers, SR31747A exerts its effects by engaging multiple intracellular protein targets, leading to a cascade of downstream cellular events.[1][3][4] Its primary mechanism involves the inhibition of cholesterol biosynthesis, which is intrinsically linked to its ability to arrest cell proliferation.[5][6] In the context of immunology, SR31747A demonstrates a complex profile of cytokine modulation and direct inhibition of lymphocyte proliferation, positioning it as a compound of interest for autoimmune diseases, inflammatory conditions, and oncology. This document provides a comprehensive technical guide to the core immunomodulatory effects of SR31747A, detailing its molecular interactions, summarizing quantitative data, outlining key experimental protocols, and visualizing its operational pathways.
Core Mechanism of Action
SR31747A's biological activities are predicated on its ability to bind with high affinity to several intracellular proteins. It is not a classical cell surface receptor agonist or antagonist but rather an intracellular modulator.
2.1 Molecular Targets SR31747A has been shown to bind to at least four distinct proteins within human cells:
-
Sigma-1 Receptor (σ1R): Also known as SR31747A-Binding Protein 1 (SR-BP1).[3][4][7][8]
-
Sigma-2 Receptor (σ2R): A distinct protein target that is often overexpressed in proliferating tumor cells.[3][4][7]
-
Human Sterol Isomerase (HSI): Also referred to as the Emopamil-Binding Protein (EBP), this enzyme is a key component of the cholesterol biosynthesis pathway.[3][4][5]
-
SR31747A-Binding Protein 2 (SRBP-2): A protein related to HSI.[1][2][9]
The binding to HSI is central to the antiproliferative effects of SR31747A. By inhibiting the Δ8-Δ7 sterol isomerase step in the cholesterol synthesis pathway, SR31747A leads to the accumulation of aberrant sterols and the depletion of cholesterol, which is essential for cell membrane integrity and proliferation.[5][6] This antiproliferative activity can be reversed by the addition of exogenous cholesterol.[5]
2.2 Signaling Pathway Overview
The interaction of SR31747A with its molecular targets initiates a series of events that culminate in its dual immunomodulatory and antiproliferative effects. The binding to sigma receptors, which function as chaperone proteins at the mitochondria-associated endoplasmic reticulum membrane, can modulate calcium signaling and cellular stress responses, while the inhibition of HSI directly impacts sterol metabolism.
Quantitative Data on SR31747A Activity
The following tables summarize the key quantitative data regarding SR31747A's binding affinities and biological effects.
Table 1: Binding Affinity of SR31747A for Target Proteins
| Target Protein | Alias | Binding Affinity (Kd) | Reference |
|---|---|---|---|
| Sigma-1 Receptor | SR-BP1 | 0.15 nM | [8] |
| SRBP-2 | - | 10 nM |[9] |
Table 2: Immunomodulatory Effects on Cytokine & NO Production
| Cell Type | Stimulus | SR31747A Conc. | Measured Factor | Result | Reference |
|---|---|---|---|---|---|
| RAW 264.7 Macrophages | LPS (0.01 µg) | 1 nM - 10 µM | Nitric Oxide (NO) | Dose-dependent reduction | [10] |
| RAW 264.7 Macrophages | LPS (0.01 µg) | 1 nM - 10 µM | IL-10 (protein) | Dose-dependent reduction | [10] |
| RAW 264.7 Macrophages | LPS (0.01 µg) | 1 nM - 10 µM | IL-10 (mRNA) | Dose-dependent reduction | [10] |
| Murine Sepsis Model | In vivo | Not specified | Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) | Decrease | [10] |
| Murine Sepsis Model | In vivo | Not specified | Anti-inflammatory Cytokine (IL-10) | Increase |[10] |
Table 3: Antiproliferative Activity of SR31747A
| Cell Type / Model | Context | SR31747A Conc. / Dose | Result | Reference |
|---|---|---|---|---|
| Human & Mouse Lymphocytes | In vitro | Not specified | Blocks proliferation | [1][2][8] |
| Various Tumor Cell Lines | In vitro | Nanomolar range | Time- and concentration-dependent inhibition of proliferation | [1][4] |
| Mammary/Prostatic Tumors | Nude Mice (in vivo) | 25 mg/kg i.p. daily | >40% decrease in tumor incidence and growth |[1] |
Detailed Immunomodulatory Effects
4.1 Cytokine Modulation SR31747A exhibits a dual and context-dependent effect on cytokine production. In vivo studies in murine models of sepsis demonstrated a beneficial immunomodulatory profile, characterized by a decrease in pro-inflammatory cytokines (IL-1, IL-6, TNF-α) and a simultaneous increase in the anti-inflammatory cytokine IL-10.[10] This profile is consistent with its protective effects in models of acute and chronic inflammation.[1][2]
However, in vitro studies present a contrasting picture for IL-10. In LPS-stimulated murine macrophages (RAW 264.7), SR31747A induced a dose-dependent reduction in both IL-10 protein and mRNA expression.[10] This finding suggests that peripheral macrophages are not the source of the increased systemic IL-10 observed in vivo, pointing towards a more complex regulatory mechanism involving other immune cell types or indirect effects.[10]
4.2 Inhibition of Lymphocyte Proliferation A primary immunomodulatory function of SR31747A is its potent inhibition of lymphocyte proliferation.[1][5][8] This effect has been observed in both human and mouse lymphocytes and is consistent with the molecule's antiproliferative mechanism via inhibition of sterol biosynthesis.[5] This direct action on lymphocytes underpins its potential use in conditions driven by excessive T-cell activation and proliferation, such as autoimmune diseases and graft-versus-host disease.[1][2]
4.3 Effects on Macrophages Beyond cytokine modulation, SR31747A also down-regulates nitric oxide (NO) production in activated macrophages.[10] As NO is a key inflammatory mediator, its reduction contributes to the overall anti-inflammatory profile of the compound.
Key Experimental Protocols
This section details the methodology used to assess the in vitro effects of SR31747A on macrophages, as a representative example of the research underpinning its characterization.
5.1 Protocol: In Vitro Macrophage Stimulation Assay
Objective: To determine the effect of SR31747A on nitric oxide (NO) and IL-10 production in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
Cell Line: RAW 264.7 murine macrophages.[10]
-
Reagents: SR31747A (stock solution in a suitable solvent), Lipopolysaccharide (LPS) from E. coli.[10]
-
Assay Kits: Greiss Reagent for NO determination, ELISA kit for IL-10 quantification, reagents for RNA extraction and quantitative PCR.[10]
-
Culture Medium: Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
Methodology:
-
Cell Seeding: RAW 264.7 cells are seeded into multi-well plates at a density of 2.5 x 10^5 cells per well and allowed to adhere overnight.[10]
-
Treatment: The culture medium is replaced with fresh medium containing the experimental treatments.
-
Incubation: Cells are incubated for specified time points, typically 24 and 48 hours.[10]
-
Harvesting:
-
Supernatant: The cell culture supernatant is collected from each well for analysis of secreted NO and IL-10.
-
Cells: The remaining cells are lysed for RNA extraction to assess IL-10 mRNA expression levels.
-
-
Analysis:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Greiss reaction.[10]
-
IL-10 Protein: The concentration of IL-10 in the supernatant is quantified using a specific ELISA assay.[10]
-
IL-10 mRNA: Total RNA is extracted from the cell lysates, reverse-transcribed to cDNA, and IL-10 gene expression is quantified using real-time PCR, normalized to a housekeeping gene.[10]
-
Conclusion and Future Directions
SR31747A is a multifaceted immunomodulatory agent with a well-defined mechanism of action centered on the inhibition of sterol biosynthesis and interaction with sigma receptors. Its ability to suppress lymphocyte proliferation and modulate cytokine production highlights its therapeutic potential for a range of diseases, from cancer to chronic inflammatory and autoimmune disorders. The discrepancy between its in vivo and in vitro effects on IL-10 production underscores the complexity of immune regulation and suggests that the full picture of SR31747A's activity involves interplay between multiple cell types. Although it advanced to Phase IIb clinical trials for prostate cancer, further research is warranted to fully elucidate its signaling pathways in different immune cell subsets and to explore its therapeutic utility in other indications where its dual immunomodulatory and antiproliferative properties would be advantageous.
References
- 1. SR31747A: a peripheral sigma ligand with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative effects of SR31747A in animal cell lines are mediated by inhibition of cholesterol biosynthesis at the sterol isomerase step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. Purification and characterization of the human SR 31747A-binding protein. A nuclear membrane protein related to yeast sterol isomerase. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Identification and pharmacological characterization of SRBP-2: a novel SR31747A-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduction of IL-10 and nitric oxide synthesis by SR31747A (sigma ligand) in RAW murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Farnesoid X Receptor Agonist GW4064: An In-Depth Review of its Antiproliferative Properties
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The synthetic, non-steroidal Farnesoid X Receptor (FXR) agonist, GW4064, has emerged as a significant pharmacological tool in the study of metabolic diseases and, increasingly, in oncology research. Initially developed for its role in regulating bile acid, lipid, and glucose homeostasis, a growing body of evidence now highlights its potent antiproliferative and pro-apoptotic activities across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the antiproliferative properties of GW4064, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its anticancer effects.
Quantitative Analysis of Antiproliferative Activity
The efficacy of GW4064 in inhibiting cancer cell proliferation has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values, a critical measure of a compound's potency, have been determined for various cancer cell lines. The data presented below is a compilation from multiple research findings, showcasing the dose-dependent inhibitory effects of GW4064.
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| HCT116 | Colorectal Carcinoma | 6.9 | [1] |
| CT26 | Colorectal Carcinoma | 6.4 | [1] |
It is important to note that the antiproliferative effects of GW4064 can be cell-type specific and influenced by the experimental conditions, such as serum concentration in the culture medium.[2]
Mechanism of Action: A Dual Signaling Paradigm
The antiproliferative effects of GW4064 are mediated through a complex interplay of both FXR-dependent and FXR-independent signaling pathways.
FXR-Dependent Pathway
In many cancer cell types, GW4064 exerts its effects through the activation of FXR, a nuclear receptor that plays a crucial role in maintaining cellular homeostasis. Upon activation by GW4064, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes.
One of the key downstream targets of FXR is the small heterodimer partner (SHP), a transcriptional co-repressor. The upregulation of SHP can, in turn, inhibit the expression of proteins involved in cell proliferation and survival, such as Bcl-xL, and suppress signaling pathways like STAT3.[3]
FXR-Independent Pathways
Interestingly, GW4064 can also induce antiproliferative and pro-apoptotic effects in cancer cells that lack FXR expression, such as the MCF-7 breast cancer cell line.[2] This points to the existence of alternative mechanisms of action.
G Protein-Coupled Receptor (GPCR) and MAPK/ERK Signaling: Research has shown that GW4064 can interact with and modulate the activity of multiple G protein-coupled receptors, including histamine (B1213489) receptors.[2] This interaction can trigger downstream signaling cascades, most notably the RAS/RAF/MEK/ERK (MAPK) pathway.[1][4] Activation of the MAPK/ERK pathway is a well-established driver of cell proliferation and survival in many cancers.[5][6][7][8] GW4064 has been observed to suppress this pathway, leading to cell cycle arrest and apoptosis.[1][9]
Key Experimental Protocols
The antiproliferative properties of GW4064 have been characterized using a variety of standard cell biology techniques. Detailed methodologies for the most critical assays are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9][10]
-
Compound Treatment: Prepare serial dilutions of GW4064 in the appropriate cell culture medium. The final concentration of the vehicle (typically DMSO) should be kept constant and at a non-toxic level (e.g., <0.1%). Replace the existing medium with the medium containing different concentrations of GW4064 or the vehicle control.[11]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[11][12]
-
Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10][13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with GW4064 at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. Centrifuge the cell suspension to pellet the cells.[14]
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS) and centrifuge again.[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Staining: To 100 µL of the cell suspension, add Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).[14][15]
-
Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.[15][16]
-
Dilution: Add 1X binding buffer to each tube before analysis.[15]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.[14][15][17]
Conclusion
GW4064 demonstrates significant antiproliferative and pro-apoptotic properties in a range of cancer cell lines. Its ability to act through both FXR-dependent and FXR-independent signaling pathways, including the modulation of the MAPK/ERK cascade, makes it a valuable tool for cancer research. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of GW4064 and other novel anticancer compounds. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in combination with other anticancer agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
GW701427A discovery and synthesis
An In-depth Technical Guide on the Discovery and Synthesis of GS-1427 (Emvistegrast)
Note: Initial searches for "GW701427A" did not yield specific information. However, extensive data was found for "GS-1427," also known as Emvistegrast, a compound with a similar numerical designation developed by Gilead Sciences. It is highly probable that "GS-1427" is the intended subject of this technical guide. This document focuses on the discovery and development of GS-1427.
Introduction
GS-1427, also known as Emvistegrast, is a potent and selective, orally administered small-molecule inhibitor of the α4β7 integrin.[1][2] Developed by Gilead Sciences, it is currently in Phase 2 clinical trials for the treatment of inflammatory bowel disease (IBD), specifically ulcerative colitis.[1][2][3] The development of an oral α4β7 inhibitor like GS-1427 represents a significant advancement in IBD therapy, offering a potential alternative to monoclonal antibody treatments with a more convenient administration route.[2][4]
Discovery and Rationale
The discovery of GS-1427 was driven by the need for a potent and selective oral therapy targeting the clinically validated α4β7 integrin pathway for IBD.[2][4][5] The α4β7 integrin is expressed on the surface of T cells and plays a crucial role in their trafficking to inflamed gut tissues by interacting with its ligand, MadCAM-1.[1][2][4] The therapeutic rationale is to block this interaction, thereby reducing the infiltration of inflammatory cells into the intestinal mucosa.
The development process involved overcoming significant challenges, including achieving high potency and selectivity for α4β7 over the closely related α4β1 integrin to minimize potential side effects.[1] The medicinal chemistry effort focused on optimizing the pharmacokinetic and pharmacodynamic properties to allow for once-daily oral dosing.[1][5] This was achieved through strategies like the incorporation of a morpholine (B109124) core and the use of a trifluoroalkylamine moiety to enhance selectivity.[1]
Synthesis
While the precise, step-by-step synthesis of GS-1427 is proprietary and not fully disclosed in the public domain, key intermediates are commercially available, suggesting a multi-step synthetic route. MedChemExpress lists "GS-1427 intermediate-1" and "GS-1427 intermediate-2" as key components in its synthesis.[6] The overall synthesis would likely involve the coupling of these advanced intermediates to construct the final complex molecule.
Logical Workflow for Synthesis:
Caption: Generalized synthetic workflow for GS-1427.
Mechanism of Action
GS-1427 is a selective antagonist of the α4β7 integrin receptor.[1][7] Integrins are cell surface receptors that mediate cell-matrix and cell-cell adhesion. The α4β7 integrin is crucial for the trafficking of a specific subset of T lymphocytes to the gastrointestinal tract.
Signaling Pathway:
Caption: GS-1427 inhibits T-cell migration to the gut.
By binding to the α4β7 integrin, GS-1427 allosterically inhibits its interaction with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is predominantly expressed on the endothelial cells of the gut.[1][2] This disruption prevents the adhesion and subsequent transmigration of pathogenic T-lymphocytes from the bloodstream into the intestinal tissue, thereby reducing inflammation.
Biological Activity and Quantitative Data
GS-1427 has demonstrated potent and selective inhibition of the α4β7 integrin in preclinical studies.
| Parameter | Value | Description | Reference |
| Activity | Picomolar | In cellular and whole blood assays | [2][4] |
| Selectivity | >100-fold | For α4β7 over α4β1 integrin | [1] |
| In Vivo Efficacy | Significant Reduction | In disease activity in an IL-10 colitis mouse model | [1] |
| Receptor Occupancy | Extended | Prolonged residence time on α4β7 in vivo | [1] |
Experimental Protocols
Detailed experimental protocols are proprietary. However, based on the published information, the following methodologies were likely employed:
Experimental Workflow:
Caption: Preclinical evaluation workflow for GS-1427.
a. In Vitro Potency and Selectivity Assays:
-
Cell-Based Adhesion Assays: To determine the potency of GS-1427 in inhibiting the binding of α4β7-expressing cells to immobilized MAdCAM-1.
-
Whole Blood Assays: To assess the activity of the compound in a more physiologically relevant matrix.
-
Selectivity Assays: To compare the inhibitory activity of GS-1427 against α4β7 and the closely related α4β1 integrin.
b. In Vivo Efficacy Studies:
-
Animal Model: The IL-10 knockout mouse model of colitis was used to evaluate the in vivo efficacy of GS-1427.[1]
-
Treatment: Mice were likely treated orally with GS-1427.
-
Endpoints: Efficacy was assessed by monitoring disease activity, including endoscopic and histopathologic scores of the colon.[1]
c. Pharmacokinetic and Pharmacodynamic Studies:
-
Pharmacokinetics: Standard pharmacokinetic parameters (e.g., absorption, distribution, metabolism, and excretion) were likely evaluated in preclinical species to predict human pharmacokinetics.
-
Pharmacodynamics: Surface plasmon resonance (SPR) was used to determine the binding kinetics and residence time of GS-1427 on the α4β7 integrin.[1]
Clinical Development
GS-1427 is currently in Phase 2 clinical trials to evaluate its efficacy and safety in patients with moderately to severely active ulcerative colitis (NCT06290934).[1][3] The primary objective of the study is to assess the clinical response at Week 12 compared to a placebo.[3]
Conclusion
GS-1427 (Emvistegrast) is a promising, orally available, selective α4β7 integrin inhibitor with the potential to be a valuable addition to the therapeutic landscape for inflammatory bowel disease. Its discovery and development highlight a successful translation of a clinically validated antibody-targeted pathway into a small molecule therapeutic. Further clinical studies will be crucial to fully establish its efficacy and safety profile in patients with ulcerative colitis and other inflammatory conditions.
References
- 1. Gilead details discovery of oral integrin inhibitor GS-1427 | BioWorld [bioworld.com]
- 2. Discovery of GS-1427: A potent and selective, oral α4β7 inhibitor for the treatment of inflammatory bowel disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 4. Discovery of GS-1427: A potent and selective, oral α4β7 inhibitor for the treatment of inflammatory bowel disease - American Chemical Society [acs.digitellinc.com]
- 5. drughunter.com [drughunter.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GS-1427 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
SR31747A: A Comprehensive Technical Guide to its Binding Profile and Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR31747A is a synthetic ligand that has garnered significant interest for its immunomodulatory and antiproliferative properties. Its mechanism of action is intrinsically linked to its ability to bind with high affinity to a distinct set of proteins, primarily the sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as the human sterol isomerase (EBP) and the related SR31747A-binding protein 2 (SRBP-2).[1][2][3][4] This technical guide provides an in-depth overview of the binding profile and affinity of SR31747A, complete with quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Binding Profile and Affinity of SR31747A
SR31747A exhibits a promiscuous binding profile, interacting with multiple intracellular proteins with nanomolar affinity. This multi-target engagement is believed to be the foundation of its diverse pharmacological effects, ranging from the modulation of immune responses to the inhibition of cancer cell growth.
Quantitative Binding Data
The affinity of SR31747A for its primary binding partners has been characterized using various experimental techniques, most notably radioligand binding assays. The following table summarizes the available quantitative data on the binding affinity of SR31747A.
| Target Protein | Alternative Names | Ligand | Assay Type | Affinity (Kd/Ki) | Source |
| Sigma-1 Receptor (σ1R) | SR31747A-Binding Protein 1 (SR-BP1) | SR31747A | Radioligand Binding | Nanomolar affinity | [2][4] |
| Sigma-2 Receptor (σ2R) | Transmembrane protein 97 (TMEM97) | SR31747A | Radioligand Binding | Nanomolar affinity | [3] |
| Human Sterol Isomerase | Emopamil-Binding Protein (EBP) | SR31747A | Radioligand Binding | Nanomolar affinity | [2][4] |
| SR31747A-Binding Protein 2 (SRBP-2) | - | SR31747A | Scatchard Plot Analysis | 10 nM (Kd) | [5] |
Key Signaling Pathways Modulated by SR31747A
The binding of SR31747A to its target proteins initiates a cascade of downstream signaling events. The most well-characterized of these is the inhibition of cholesterol biosynthesis. Additionally, its interaction with sigma receptors suggests modulation of intracellular calcium signaling and other cellular processes.
Inhibition of Cholesterol Biosynthesis
A primary mechanism of SR31747A's antiproliferative action is the inhibition of human sterol isomerase (EBP).[2][4] This enzyme catalyzes a critical step in the postsqualene segment of the cholesterol biosynthesis pathway: the isomerization of Δ8-sterols to Δ7-sterols. By inhibiting this step, SR31747A disrupts the production of cholesterol, a vital component of cell membranes and a precursor for steroid hormones. This disruption can lead to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells, which have a high demand for cholesterol.
References
- 1. SR31747A: a peripheral sigma ligand with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and pharmacological characterization of SRBP-2: a novel SR31747A-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of GW701427A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW701427A is a small molecule inhibitor belonging to a benzimidazole-urea series, developed as part of the GlaxoSmithKline (GSK) Published Protein Kinase Inhibitor Set (PKIS). This compound has been identified as a dual inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Firefly Luciferase (FLuc). Its activity against a key signaling kinase and a common reporter enzyme makes a thorough understanding of its cellular target profile crucial for its application in both drug discovery and basic research. This technical guide provides a comprehensive overview of the known cellular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Core Cellular Targets
The primary cellular targets of this compound are the receptor tyrosine kinase VEGFR-2 and the enzyme Firefly Luciferase.
Table 1: Primary Cellular Targets of this compound and Corresponding Inhibitory Potency
| Target | Target Class | IC50 |
| Firefly Luciferase (FLuc) | Enzyme (Reporter) | 120 nM |
| VEGFR-2 | Receptor Tyrosine Kinase | [1] |
Note: The precise IC50 for VEGFR-2 is not explicitly stated in the readily available literature, though its binding is significantly influenced by the compound's structure.[2][3]
Kinase Selectivity Profile
This compound is part of the GSK Published Kinase Inhibitor Set (PKIS), which has been screened against a broad panel of kinases to determine selectivity. While the complete kinome scan data for this compound is found within the supplementary data of comprehensive PKIS characterization studies, the available information indicates that several inhibitors within its chemical series show broad activity towards tyrosine kinase and CDK families.[2] A detailed kinase selectivity profile is essential for interpreting cellular assay results and understanding potential off-target effects.
A comprehensive table of the kinome-wide selectivity of this compound would be presented here, based on data from supplementary materials of PKIS screening publications.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound.
Protocol 1: In Vitro Firefly Luciferase Inhibition Assay
This protocol outlines a typical biochemical assay to determine the inhibitory concentration (IC50) of a compound against Firefly Luciferase.
1. Reagents and Materials:
- Purified Firefly Luciferase enzyme
- D-Luciferin substrate
- ATP (Adenosine triphosphate)
- Assay Buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgCl2, 1 mM DTT, 0.1% BSA)
- This compound (or other test compounds) dissolved in DMSO
- 384-well white, opaque microplates
- Luminometer
2. Assay Procedure:
- Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
- Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
- Add a solution of Firefly Luciferase enzyme in assay buffer to each well.
- Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
- Prepare the substrate solution containing D-Luciferin and ATP in assay buffer.
- Initiate the luminescent reaction by adding the substrate solution to each well.
- Immediately measure the luminescence signal using a luminometer with an integration time of 0.5-1 second per well.
3. Data Analysis:
- Normalize the luminescence readings to the vehicle control (DMSO) to determine the percent inhibition for each compound concentration.
- Plot the percent inhibition against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vitro VEGFR-2 Kinase Assay
This protocol describes a method to measure the inhibition of VEGFR-2 kinase activity by a test compound.
1. Reagents and Materials:
- Recombinant human VEGFR-2 kinase domain
- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP (Adenosine triphosphate)
- Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- This compound (or other test compounds) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- 384-well white, opaque microplates
- Luminometer
2. Assay Procedure:
- Prepare a serial dilution of this compound in DMSO and then in kinase assay buffer.
- Add the diluted compound or DMSO (vehicle control) to the wells of the microplate.
- Add the VEGFR-2 enzyme and the peptide substrate to the wells.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, and second, convert the produced ADP to ATP and measure the light output using a luciferase/luciferin reaction.
- Measure the luminescence signal using a luminometer.
3. Data Analysis:
- Calculate the percent inhibition of VEGFR-2 activity for each compound concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve model.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.
Caption: Experimental workflow for determining FLuc inhibition.
Conclusion
This compound is a valuable chemical tool with well-defined inhibitory activity against Firefly Luciferase and VEGFR-2. Its inclusion in the publicly available GSK PKIS allows for its broad application in kinase-related research. However, users must be cognizant of its potent FLuc inhibition, which can confound results from reporter gene assays employing this enzyme. The detailed protocols and target information provided in this guide are intended to facilitate the informed use of this compound in experimental settings and to aid in the interpretation of the resulting data. Further detailed characterization of its full kinome profile is recommended for applications requiring high target selectivity.
References
No Publicly Available Data on GW701427A and Lipid Metabolism Regulation
Despite a comprehensive search of scientific literature and clinical trial databases, no information is currently available on a compound designated as GW701427A and its effects on lipid metabolism.
Consequently, it is not possible to provide the requested in-depth technical guide, including data tables, experimental methodologies, and signaling pathway diagrams, for a compound that does not have a public record of scientific investigation.
Researchers, scientists, and drug development professionals seeking information on novel compounds for lipid metabolism regulation are encouraged to consult established scientific databases and publications for information on publicly disclosed and researched molecules.
Foundational Research on GW701427A: An In-depth Technical Guide
Disclaimer: Publicly available information on a compound specifically designated as "GW701427A" is non-existent in scientific literature, patent databases, and clinical trial registries as of the latest search. The identifier may be an internal codename not yet disclosed to the public, a discontinued (B1498344) project, or a typographical error.
This guide has been constructed based on a comprehensive search for the provided identifier. In the absence of specific data for this compound, the following sections provide a generalized framework and illustrative examples of the types of information and visualizations that would be included in a technical whitepaper for a novel therapeutic compound. This structure is designed to meet the core requirements of researchers, scientists, and drug development professionals.
Quantitative Data Summary
A crucial aspect of foundational research is the clear presentation of quantitative data to allow for easy comparison and evaluation. This data is typically organized into tables.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 / EC50 (nM) | Ki (nM) | Fold Selectivity |
| Primary Target | Biochemical | Data not available | Data not available | N/A |
| Off-Target 1 | Binding | Data not available | Data not available | Value |
| Off-Target 2 | Functional | Data not available | Data not available | Value |
| ... | ... | ... | ... | ... |
Table 2: Pharmacokinetic Properties (Species: e.g., Mouse)
| Parameter | Route | Value | Units |
| Bioavailability (F) | Oral | Data not available | % |
| Half-life (t1/2) | IV | Data not available | hours |
| Clearance (CL) | IV | Data not available | mL/min/kg |
| Volume of Distribution (Vd) | IV | Data not available | L/kg |
| Cmax | Oral | Data not available | ng/mL |
| Tmax | Oral | Data not available | hours |
Table 3: In Vivo Efficacy (Model: e.g., Xenograft)
| Dose Group | Dosing Schedule | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | qd | 0 | N/A |
| This compound (X mg/kg) | qd | Data not available | Value |
| This compound (Y mg/kg) | bid | Data not available | Value |
| Positive Control | qd | Data not available | Value |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of research findings.
In Vitro Potency Assay (Illustrative Example)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its primary kinase target.
Materials:
-
Recombinant human kinase protein
-
ATP
-
Substrate peptide
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the generated signal according to the manufacturer's protocol for the detection reagent.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Proliferation Assay (Illustrative Example)
Objective: To assess the effect of this compound on the proliferation of a cancer cell line expressing the target of interest.
Materials:
-
Target-expressing cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
96-well clear-bottom cell culture plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence to determine the number of viable cells.
-
Normalize the data to the vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition).
Visualizations
Diagrams are critical for conveying complex information regarding signaling pathways and experimental workflows.
Unveiling GW701427A: A Technical Guide to the Potent Histamine H3 Receptor Inverse Agonist Mk-0249
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the compound initially identified as GW701427A, now more commonly known as Mk-0249. This document delves into its identity, mechanism of action, and key experimental findings, presenting data in a structured format to facilitate in-depth understanding and future research.
Compound Identification: Alternative Names and Synonyms
The compound this compound is primarily recognized in scientific literature and databases under the identifier Mk-0249. To ensure clarity and comprehensive information retrieval, the following table summarizes its known names and identifiers.
| Identifier Type | Identifier |
| Primary Name | Mk-0249 |
| Alternative Name | This compound |
| Synonym | Compound 1 |
| PubChem CID | 11697697 |
Core Mechanism of Action: A Potent and Selective Histamine (B1213489) H3 Receptor Inverse Agonist
Mk-0249 functions as a potent and selective antagonist and inverse agonist at the histamine H3 receptor. This G-protein coupled receptor (GPCR) primarily acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters in the central nervous system. As an inverse agonist, Mk-0249 not only blocks the action of histamine but also reduces the receptor's basal, constitutive activity. This leads to an increase in the synthesis and release of histamine and other neurotransmitters, a mechanism that has been explored for its potential therapeutic effects in a variety of neurological and psychiatric conditions.
Signaling Pathway
The interaction of Mk-0249 with the histamine H3 receptor modulates downstream signaling cascades. As an inverse agonist, it is proposed to decrease the constitutive activity of the Gαi/o subunit of the G-protein complex, leading to an increase in adenylyl cyclase activity and subsequent cyclic AMP (cAMP) levels. This disinhibition enhances the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for Mk-0249, including its binding affinity for various histamine receptors and its pharmacokinetic properties in preclinical models.
Table 3.1: Receptor Binding Affinity and Potency
| Target | Species | Assay Type | Value | Unit |
| Histamine H3 Receptor | Human | IC50 | 1.7 | nM |
| Histamine H3 Receptor | Human | Ki | 6.8 (± 1.3) | nM |
| Histamine H3 Receptor | Rat | Ki | 33 (± 3) | nM |
| Histamine H3 Receptor | Rhesus | Ki | 4.3 (± 1.2) | nM |
Table 3.2: In Vivo Pharmacodynamics and Pharmacokinetics
| Species | Model | Parameter | Dose | Value | Unit |
| Rat | - | Brain Histamine Levels | 30 mg/kg (p.o.) | Statistically significant increase | - |
| Rat (SD) | - | Brain-to-Plasma Ratio | 10 mg/kg (p.o.) | 1.1 | - |
| Mouse (mdr1a +/+) | P-gp Substrate | Brain-to-Plasma Ratio | 10 mg/kg (p.o.) | 0.8 | - |
| Mouse (mdr1a -/-) | P-gp Substrate | Brain-to-Plasma Ratio | 10 mg/kg (p.o.) | 14 | - |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for Mk-0249.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) and inhibitory concentration (IC50) of Mk-0249 for histamine H3 receptors.
Methodology:
-
Membrane Preparation: Membranes from cells recombinantly expressing human, rat, or rhesus histamine H3 receptors were prepared.
-
Radioligand Binding: Assays were performed using a specific radioligand for the H3 receptor (e.g., [3H]Nα-methylhistamine).
-
Competition Assay: Membranes were incubated with the radioligand and varying concentrations of Mk-0249.
-
Detection: The amount of bound radioligand was quantified using scintillation counting.
-
Data Analysis: IC50 values were determined from concentration-response curves. Ki values were calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Brain Histamine Levels
Objective: To assess the effect of Mk-0249 on histamine levels in the rat brain.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Surgical Implantation: A microdialysis probe was stereotaxically implanted into the target brain region (e.g., hypothalamus).
-
Drug Administration: Mk-0249 was administered orally (p.o.) at specified doses.
-
Sample Collection: Dialysate samples were collected at regular intervals before and after drug administration.
-
Analysis: Histamine levels in the dialysate were quantified using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: Changes in histamine levels from baseline were calculated and compared between treatment groups.
Clinical Trial Design for Cognitive Impairment in Schizophrenia (NCT00506077)
Objective: To evaluate the efficacy of Mk-0249 in improving cognitive deficits in patients with schizophrenia.
Methodology:
-
Study Design: A multi-center, randomized, double-blind, 2-period, crossover study.
-
Participants: Outpatients aged 21-55 with stable schizophrenia and mild to moderate symptoms.
-
Intervention: Patients were randomized to receive either Mk-0249 (10mg) or a placebo for a 4-week treatment period, followed by a crossover to the other treatment after a washout period.
-
Primary Efficacy Endpoint: The mean change from baseline in the total cognitive score on the Brief Assessment of Cognition in Schizophrenia (BACS) Battery after 4 weeks of treatment.
-
Data Analysis: Statistical comparison of the change in BACS scores between the Mk-0249 and placebo treatment periods.
Conclusion
This compound, more commonly known as Mk-0249, is a well-characterized, potent, and selective histamine H3 receptor inverse agonist. Preclinical data demonstrate its ability to modulate central histamine levels and its pharmacokinetic profile is influenced by P-glycoprotein. Despite a strong preclinical rationale, clinical trials in conditions such as ADHD, Alzheimer's disease, and schizophrenia did not demonstrate significant efficacy at the doses tested. This technical guide provides a consolidated resource of the available data to inform future research and development efforts in the field of histamine H3 receptor modulation.
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Studies of GW701427A
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of GW701427A, a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.
Abstract
This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound. The protocols outlined herein cover essential cell-based assays to assess the compound's effects on cell viability, proliferation, and its interaction with the ROCK signaling pathway. The information is intended to guide researchers in designing and executing robust experiments to elucidate the cellular mechanisms of action of this compound.
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of the ROCK signaling pathway has been implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. As a potent ROCK inhibitor, this compound holds therapeutic potential, necessitating a thorough in vitro characterization to understand its biological activity and mechanism of action. These application notes provide a framework for conducting such studies.
Data Presentation
To facilitate the analysis and interpretation of experimental results, all quantitative data should be systematically organized. The following tables provide templates for recording and presenting key in vitro data for this compound.
Table 1: Cell Viability (IC50) Data for this compound
| Cell Line | Tissue of Origin | Seeding Density (cells/well) | Treatment Duration (hours) | IC50 (µM) |
| e.g., A549 | Lung Carcinoma | 5,000 | 48 | |
| e.g., HUVEC | Umbilical Vein Endothelium | 10,000 | 72 | |
| e.g., SH-SY5Y | Neuroblastoma | 20,000 | 48 |
Table 2: Anti-proliferative (GI50) Data for this compound
| Cell Line | Tissue of Origin | Seeding Density (cells/well) | Treatment Duration (hours) | GI50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | 8,000 | 72 | |
| e.g., PC-3 | Prostate Adenocarcinoma | 7,500 | 72 | |
| e.g., U-87 MG | Glioblastoma | 10,000 | 72 |
Experimental Protocols
The following are detailed protocols for fundamental in vitro assays to characterize the activity of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cultured cells and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Selected cancer or normal cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range would be 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).
-
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: Cell Proliferation Assay (Crystal Violet Assay)
Objective: To assess the anti-proliferative effect of this compound and determine the half-maximal growth inhibitory concentration (GI50).
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Crystal Violet solution (0.5% in 25% methanol)
-
10% Acetic Acid
-
PBS
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
-
Cell Fixation and Staining:
-
After the treatment period, gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the plates twice with PBS.
-
Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
-
Destaining and Absorbance Reading:
-
Wash the plates with water until the excess stain is removed.
-
Air dry the plates completely.
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Shake the plate for 15 minutes.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation for each concentration relative to the vehicle control.
-
Plot the percentage of proliferation against the log concentration of this compound.
-
Determine the GI50 value using non-linear regression analysis.
-
Caption: Workflow for assessing cell proliferation using the Crystal Violet assay.
Protocol 3: Western Blot Analysis of ROCK Signaling Pathway
Objective: To investigate the effect of this compound on the phosphorylation status of key downstream targets of ROCK, such as Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Target Subunit 1 (MYPT1).
Materials:
-
Selected cell line
-
6-well cell culture plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MLC2, anti-MLC2, anti-p-MYPT1, anti-MYPT1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Caption: Simplified ROCK signaling pathway and the inhibitory action of this compound.
Application Notes and Protocols for SR31747A in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosing of SR31747A in preclinical animal models, with a focus on its application in cancer research. The protocols outlined below are based on published in vivo studies and are intended to serve as a detailed guide for researchers utilizing this compound.
Introduction to SR31747A
SR31747A is a ligand for sigma receptors with demonstrated anti-tumor and immunomodulatory properties. It exerts its effects by binding to sigma-1 and sigma-2 receptors, as well as the human sterol isomerase, also known as emopamil-binding protein (EBP).[1] This interaction leads to the inhibition of cholesterol biosynthesis at the sterol isomerase step, which is crucial for cell proliferation.[2] In vivo studies have shown that SR31747A can significantly reduce tumor development in xenograft models of human breast and prostate cancer.
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vivo administration of SR31747A in mouse models.
| Parameter | Value | Animal Model | Application | Reference |
| Dose | 25 mg/kg | Nude Mice | Anti-tumor Efficacy (Breast and Prostate Cancer Xenografts) | [1] |
| Administration Route | Intraperitoneal (i.p.) | Nude Mice | Anti-tumor Efficacy | [1] |
| Frequency | Daily | Nude Mice | Anti-tumor Efficacy | [1] |
| Reported Efficacy | >40% decrease in tumor incidence and growth | Nude Mice | Anti-tumor Efficacy | [1] |
| Toxicity | No significant toxicity observed (as measured by animal body weight) | Nude Mice | Anti-tumor Efficacy | [1] |
Experimental Protocols
Preparation of SR31747A for In Vivo Administration
Note: The specific vehicle used for in vivo administration of SR31747A is not explicitly detailed in the reviewed literature. As SR31747A is likely a hydrophobic compound, a common approach for such molecules is to use a vehicle that ensures its solubility and bioavailability. Below is a general protocol for preparing a hydrophobic compound for intraperitoneal injection in mice. Researchers should perform small-scale solubility and stability tests to determine the optimal vehicle for their specific batch of SR31747A.
Materials:
-
SR31747A powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate Required Mass: Determine the mass of SR31747A needed to achieve the desired final concentration for a 25 mg/kg dose.
-
Initial Dissolution: In a sterile vial, add a small volume of anhydrous DMSO to the SR31747A powder (e.g., 10% of the final volume). Vortex or sonicate until the compound is completely dissolved and the solution is clear.
-
Add Co-solvent: Add PEG300 to the solution (e.g., 40% of the final volume). Mix thoroughly until the solution is homogenous and clear.
-
Add Surfactant: Add Tween 80 to the solution (e.g., 5% of the final volume). Mix thoroughly again until the solution is homogenous and clear.
-
Final Dilution: Bring the solution to the final desired volume with sterile saline (0.9% NaCl). Mix thoroughly one final time.
-
Vehicle Control Preparation: In a separate vial, prepare the vehicle control by following steps 2-5 exactly but without adding the SR31747A powder.
-
Administration: Use the formulation immediately after preparation. Administer the precise volume to the treatment group and an identical volume of the vehicle control to the control group.
Protocol for Subcutaneous Tumor Xenograft Model in Nude Mice
This protocol describes the establishment of a subcutaneous tumor xenograft model using human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in nude mice.
Materials:
-
Human cancer cell line (e.g., MCF-7, PC3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Trypan Blue solution
-
4-6 week old athymic nude mice
-
1-cc syringes with 27- or 30-gauge needles
-
Ethanol (B145695) and/or iodine solutions for sterilization
-
Digital calipers
Procedure:
-
Cell Preparation:
-
Grow cells in complete medium. Before harvesting, when cells are 70-80% confluent, replace the medium with fresh medium 3-4 hours prior to harvesting.[3]
-
Wash cells with PBS and detach them using a minimal amount of trypsin-EDTA.[3]
-
Neutralize the trypsin with complete medium and centrifuge the cells.[3]
-
Wash the cell pellet twice with sterile PBS.[3]
-
Resuspend the cells in a known volume of PBS and perform a cell count using a hemocytometer and trypan blue to assess viability.[3]
-
Adjust the cell suspension to the desired concentration (e.g., 3.0 x 10^6 cells in 100-200 µL of PBS per injection).[3][4] Keep the cell suspension on ice.
-
-
Animal Preparation and Injection:
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice 2-3 times a week for tumor growth.[5]
-
Measure the tumor dimensions (length and width) using digital calipers.[5]
-
Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.[3]
-
Initiate SR31747A treatment when the tumors have reached an average volume of approximately 50–60 mm³.[3]
-
-
SR31747A Administration:
-
Prepare the SR31747A formulation as described in Protocol 3.1.
-
Administer a 25 mg/kg dose of SR31747A via intraperitoneal (i.p.) injection daily.
-
Administer an equal volume of the vehicle control to the control group.
-
Monitor animal body weight regularly as an indicator of general health and potential toxicity.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative effects of SR31747A in animal cell lines are mediated by inhibition of cholesterol biosynthesis at the sterol isomerase step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Use of GW701427A in Glioblastoma Research: A Novel Avenue for Investigation
Disclaimer: As of the current date, there is no publicly available scientific literature detailing the use of GW701427A specifically in glioblastoma research. Therefore, the following application notes and protocols are presented as a generalized framework for investigating a novel chemical compound in this context, based on established methodologies in the field. The quantitative data and specific signaling pathways are hypothetical and for illustrative purposes.
Application Notes for this compound in Glioblastoma Research
Introduction:
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The infiltrative nature of GBM and its inherent resistance to conventional therapies necessitate the exploration of novel therapeutic agents. This compound, a compound with a yet-to-be-defined role in oncology, presents a potential area of investigation for its anti-glioblastoma properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the efficacy and mechanism of action of this compound in preclinical glioblastoma models.
Core Objectives:
-
Determine the cytotoxic and anti-proliferative effects of this compound on glioblastoma cells in vitro.
-
Elucidate the molecular mechanism and signaling pathways modulated by this compound in glioblastoma cells.
-
Evaluate the in vivo efficacy of this compound in inhibiting glioblastoma tumor growth and improving survival in animal models.
Data Presentation:
All quantitative data from the proposed experiments should be meticulously recorded and summarized in structured tables for clear comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound on Human Glioblastoma Cell Lines (Hypothetical Data)
| Cell Line | IC50 (µM) at 48h | IC50 (µM) at 72h | Notes |
| U87 MG | 15.2 ± 1.8 | 8.5 ± 0.9 | Standard GBM cell line |
| U251 MG | 12.8 ± 1.5 | 6.1 ± 0.7 | Highly proliferative |
| T98G | 25.6 ± 2.1 | 18.3 ± 1.6 | p53 mutant, chemoresistant |
| GBM-Stem Cell 1 | 9.5 ± 1.1 | 4.2 ± 0.5 | Patient-derived |
Table 2: In Vivo Efficacy of this compound in an Orthotopic U87 MG Xenograft Model (Hypothetical Data)
| Treatment Group | Median Survival (days) | % Increase in Lifespan | Tumor Volume Reduction (%) |
| Vehicle Control | 25 | - | - |
| This compound (10 mg/kg) | 35 | 40% | 55% |
| Temozolomide (5 mg/kg) | 32 | 28% | 48% |
| Combination | 45 | 80% | 75% |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the potential of this compound in glioblastoma research.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture human glioblastoma cell lines (e.g., U87 MG, U251 MG, T98G) and patient-derived glioblastoma stem-like cells (GSCs) in their respective recommended media.[1][2]
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Apoptosis and Signaling Pathways
-
Treatment and Lysis: Treat glioblastoma cells with this compound at 1x and 2x IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3) and key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) should be assessed.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: In Vivo Orthotopic Glioblastoma Xenograft Model
-
Cell Preparation: Resuspend 1 x 10⁵ U87 MG cells stably expressing luciferase in 5 µL of sterile PBS.
-
Stereotactic Implantation: Anesthetize athymic nude mice and stereotactically inject the cell suspension into the right striatum.[1][3]
-
Tumor Monitoring: Monitor tumor growth weekly using bioluminescence imaging.
-
Treatment: Once tumors are established (e.g., day 7-10 post-implantation), randomize mice into treatment groups (e.g., vehicle control, this compound, standard-of-care temozolomide, combination). Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Efficacy Assessment: Monitor animal weight and survival daily. Measure tumor volume via imaging at regular intervals.
-
Histological Analysis: At the end of the study, perfuse the animals and collect the brains for histological (H&E) and immunohistochemical (e.g., Ki-67 for proliferation, TUNEL for apoptosis) analysis.
Mandatory Visualizations
Caption: Hypothetical mechanism of this compound action in glioblastoma.
Caption: A structured workflow for preclinical evaluation of this compound.
References
- 1. Recharacterization of the Tumor Suppressive Mechanism of RSL3 Identifies the Selenoproteome as a Druggable Pathway in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Canonical Wnt Signaling Pathway Inhibits the Glucocorticoid Receptor Signaling Pathway in the Trabecular Meshwork - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of a cellular inhibitor of the dsRNA-dependent protein kinase from 3T3-F442A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis Following GW701427A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting Western blot analysis to investigate the cellular effects of the compound GW701427A. Due to the limited publicly available information on this compound, this guide offers a generalized workflow and highlights the critical steps for characterizing the compound's impact on protein expression and signaling pathways. The provided protocols are adaptable and should be optimized based on the specific cellular context and protein targets of interest, which would be determined in preliminary screening assays.
Pre-experimental Considerations: Determining the Target Pathway of this compound
Prior to extensive Western blot analysis, it is crucial to identify the putative signaling pathway affected by this compound. This can be achieved through a combination of literature review for structurally similar compounds, computational target prediction, and broad-spectrum screening assays such as kinase profiling or proteomics. Once a potential target or pathway is identified, the subsequent Western blot experiments can be designed to validate these findings and elucidate the mechanism of action.
For the purpose of this illustrative protocol, we will hypothesize that this compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.
Data Presentation: Hypothetical Quantitative Western Blot Data
The following tables represent hypothetical quantitative data from a Western blot experiment assessing the effect of this compound on key proteins in the PI3K/Akt/mTOR pathway. This data would be generated by densitometric analysis of Western blot bands, normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on Phosphorylation of Akt and S6 Ribosomal Protein
| Treatment | p-Akt (Ser473) / Total Akt (Relative Densitometry Units) | p-S6 (Ser235/236) / Total S6 (Relative Densitometry Units) |
| Vehicle Control (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.12 |
| This compound (1 µM) | 0.45 ± 0.05 | 0.38 ± 0.06 |
| This compound (5 µM) | 0.15 ± 0.03 | 0.12 ± 0.02 |
| This compound (10 µM) | 0.05 ± 0.01 | 0.04 ± 0.01 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Total Protein Levels of Key Apoptotic Markers
| Treatment | Total Caspase-3 (Relative Densitometry Units) | Cleaved Caspase-3 (Relative Densitometry Units) | Bcl-2 (Relative Densitometry Units) |
| Vehicle Control (DMSO) | 1.00 ± 0.10 | 0.15 ± 0.03 | 1.00 ± 0.09 |
| This compound (5 µM) | 0.98 ± 0.11 | 0.85 ± 0.07 | 0.42 ± 0.05 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the effects of this compound.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the chosen cell line (e.g., A549, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
Treatment: When cells reach the desired confluency, replace the old media with fresh media containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) to observe the effects of the compound.
Protocol 2: Protein Extraction (Lysis)
-
Washing: After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells from the wells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
Protocol 3: Protein Quantification
-
Assay Selection: Use a standard protein assay, such as the bicinchoninic acid (BCA) assay or Bradford assay, to determine the protein concentration of each sample.
-
Standard Curve: Prepare a standard curve using a known concentration of a standard protein (e.g., bovine serum albumin, BSA).
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer according to the manufacturer's instructions.
-
Calculation: Calculate the protein concentration of each sample based on the standard curve.
Protocol 4: SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Also, load a protein ladder to determine the molecular weight of the proteins. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. The transfer is typically performed at a constant current or voltage.[1]
Protocol 5: Immunoblotting and Detection
-
Blocking: After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The primary antibody should be specific to the protein of interest (e.g., anti-p-Akt, anti-Akt, anti-β-actin).
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation. The secondary antibody should be specific to the host species of the primary antibody.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To detect another protein on the same membrane, the membrane can be stripped of the bound antibodies using a stripping buffer and then re-probed with a different primary antibody, starting from the blocking step.
Mandatory Visualizations
The following diagrams illustrate the hypothetical signaling pathway affected by this compound and the general experimental workflow for Western blot analysis.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General workflow for Western blot analysis.
References
No Information Available for GW701427A in Alzheimer's Disease Models
Following a comprehensive search of scientific literature and databases, no information was found regarding the compound GW701427A in the context of Alzheimer's disease research or any other therapeutic application.
Extensive searches for "this compound" did not yield any published studies, clinical trials, or pharmacological data. This suggests that the identifier may be incorrect, unpublished, or an internal designation not available in the public domain.
Therefore, it is not possible to provide the requested Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams, for the treatment of Alzheimer's disease models with a compound for which no scientific information is available.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
-
Verify Compound Identifier: It is crucial to ensure the accuracy of the compound name or code. Please double-check internal documentation, original sources, or databases for the correct identifier.
-
Alternative Designations: The compound may be known by an alternative chemical name, a different internal code, or a patent number. Searching for these alternative identifiers may yield the desired information.
Without accurate identification of the compound, it is impossible to proceed with the creation of the detailed scientific documents requested. We recommend that the user verify the compound's identity before further investigation.
In Vivo Delivery of SR31747A: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR31747A is a ligand for sigma receptors, demonstrating potent immunomodulatory and antiproliferative properties.[1] As a modulator of intracellular signaling pathways, including calcium signaling and cholesterol biosynthesis, SR31747A holds therapeutic promise in oncology and immunology.[1] These application notes provide detailed protocols for the in vivo administration of SR31747A in murine models, summarize key quantitative data from preclinical studies, and illustrate the associated signaling pathways.
Data Presentation: In Vivo Efficacy of SR31747A
The antitumor activity of SR31747A has been demonstrated in xenograft mouse models. Intraperitoneal administration of SR31747A has been shown to significantly inhibit tumor growth.
| Animal Model | Cell Line | Treatment Protocol | Tumor Growth Inhibition (Volume) | Tumor Growth Inhibition (Weight) | Reference |
| Nude Mice | PC3 (Prostate Carcinoma) | 25 mg/kg/day, i.p. | ~50% reduction in tumor size | - | [1] |
| Nude Mice | DU145 (Prostate Carcinoma) | 25 mg/kg/day, i.p. | ~40% reduction in tumor size | - | [1] |
Experimental Protocols
Intraperitoneal (i.p.) Injection of SR31747A in Mice
This protocol is based on established methods for administering SR31747A to evaluate its antitumor effects in vivo.[1]
Materials:
-
SR31747A
-
Vehicle (e.g., sterile saline, or a solution of 5% dextrose, 10% Cremophor EL, and 10% Ethanol in water)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate mouse restraint device
Procedure:
-
Preparation of SR31747A Solution:
-
Accurately weigh the required amount of SR31747A.
-
Prepare the vehicle solution. A previously used formulation for a similar compound involved 5% dextrose, 10% Cremophor EL, and 10% Ethanol in sterile water. The suitability of this vehicle for SR31747A should be confirmed based on its solubility characteristics.
-
Dissolve the SR31747A in the vehicle to achieve the desired final concentration (e.g., for a 25 mg/kg dose in a 25 g mouse with an injection volume of 0.1 mL, the concentration would be 6.25 mg/mL).
-
Ensure the solution is sterile, for example, by filtration through a 0.22 µm filter.
-
Warm the solution to room temperature before injection to minimize discomfort to the animal.
-
-
Animal Preparation and Injection:
-
Weigh the mouse to determine the precise injection volume. The maximum recommended injection volume for intraperitoneal administration in mice is < 10 ml/kg.
-
Properly restrain the mouse, ensuring a secure grip that minimizes stress and movement. The "three-fingers" restraint method is commonly used.
-
Position the mouse with its head tilted downwards to move the abdominal organs cranially.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect the injection site with 70% ethanol.
-
Gently insert the needle (bevel up) at a 30-45° angle into the peritoneal cavity.
-
Aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the calculated volume of the SR31747A solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions immediately after the injection and at regular intervals.
-
Oral Gavage Administration of SR31747A in Mice (General Protocol)
While a specific oral gavage protocol for SR31747A is not detailed in the provided search results, the following is a general procedure that can be adapted.
Materials:
-
SR31747A formulated in a suitable vehicle for oral administration (e.g., water, saline, or a palatable vehicle like a sugar paste).
-
Oral gavage needles (flexible or rigid with a ball tip).
-
Sterile syringes (1 mL).
-
Animal scale.
Procedure:
-
Preparation of SR31747A Formulation:
-
Prepare a solution or suspension of SR31747A in an appropriate vehicle. The volume should be minimized, ideally around 5 mL/kg.
-
-
Animal Restraint and Gavage:
-
Accurately weigh the mouse.
-
Securely restrain the mouse, holding it in a vertical position.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the mouth to the last rib).
-
Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.
-
Slowly administer the SR31747A formulation.
-
Withdraw the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Intravenous (i.v.) Injection of SR31747A in Mice (General Protocol)
The following is a general protocol for intravenous injection via the tail vein, which can be adapted for SR31747A.
Materials:
-
SR31747A in a sterile, isotonic solution suitable for intravenous injection.
-
Sterile syringes (e.g., insulin (B600854) syringes).
-
Sterile needles (27-30 gauge).
-
A mouse restrainer.
-
A heat source to warm the tail and dilate the veins.
Procedure:
-
Preparation of SR31747A Solution:
-
Prepare a sterile, isotonic solution of SR31747A. The maximum recommended bolus injection volume is 5 ml/kg.
-
-
Animal Preparation and Injection:
-
Place the mouse in a restrainer.
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the tail with 70% ethanol.
-
Insert the needle into one of the lateral tail veins, pointing towards the body.
-
If the needle is correctly placed, there should be no resistance during injection, and the vein should blanch.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
-
Signaling Pathways and Mechanisms of Action
SR31747A exerts its biological effects through interaction with multiple intracellular targets, primarily the sigma-1 receptor and human sterol isomerase (emopamil-binding protein).
Sigma-1 Receptor Signaling
SR31747A binds to the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum (ER). This interaction modulates calcium signaling and cellular stress responses.
Caption: SR31747A binds to the Sigma-1 receptor, leading to cellular stress modulation.
Inhibition of Cholesterol Biosynthesis
SR31747A inhibits the enzyme delta-8-delta-7 sterol isomerase (human sterol isomerase or emopamil-binding protein), a key step in the cholesterol biosynthesis pathway. This leads to the accumulation of sterol intermediates and a reduction in cholesterol levels, which can impact cell proliferation.[1]
Caption: SR31747A inhibits cholesterol biosynthesis by targeting sterol isomerase.
Immunomodulatory Effects
SR31747A has demonstrated immunomodulatory effects, including the modulation of cytokine production. In vivo studies in murine sepsis models have shown that SR31747A administration leads to a decrease in pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) and an increase in the anti-inflammatory cytokine IL-10.[2] However, it is noteworthy that in vitro studies on macrophages have shown a reduction in IL-10, suggesting a complex, context-dependent mechanism of action.[2]
Caption: Contrasting immunomodulatory effects of SR31747A in vivo and in vitro.
Conclusion
SR31747A is a promising preclinical candidate with demonstrated in vivo efficacy. The protocols and data presented here provide a foundation for further investigation into its therapeutic potential. Careful consideration of the administration route, vehicle formulation, and dosage is critical for obtaining reproducible and meaningful results in preclinical studies. The multifaceted mechanism of action of SR31747A, involving both antiproliferative and immunomodulatory pathways, warrants further exploration to fully elucidate its therapeutic applications.
References
- 1. Antiproliferative effects of SR31747A in animal cell lines are mediated by inhibition of cholesterol biosynthesis at the sterol isomerase step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of IL-10 and nitric oxide synthesis by SR31747A (sigma ligand) in RAW murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Impact of Novel Compounds on Lymphocyte Proliferation Using GW701427A as a Hypothetical Example
FOR RESEARCH USE ONLY
Abstract
This document provides a comprehensive protocol for assessing the immunomodulatory effects of novel chemical entities on lymphocyte proliferation. While specific data for a compound designated "GW701427A" in this context is not publicly available, this application note utilizes it as a placeholder to present a general framework. The protocol details a colorimetric lymphocyte proliferation assay using MTT, a common and reliable method for quantifying cellular metabolic activity, which correlates with cell proliferation. This guide is intended for researchers, scientists, and drug development professionals engaged in screening and characterizing compounds for their potential impact on the immune system.
Introduction to Lymphocyte Proliferation Assays
Lymphocyte proliferation is a fundamental process in the adaptive immune response, where lymphocytes (T-cells and B-cells) undergo rapid clonal expansion upon activation by antigens or mitogens.[1][2] The lymphocyte proliferation assay (LPA) is a versatile in vitro tool used to measure this cellular division.[2][3][4] It serves as a critical method for evaluating the functional capacity of lymphocytes and for screening compounds that may enhance or suppress the immune response.[3] Applications of this assay are widespread in immunology, including the diagnosis of immunodeficiencies, assessment of vaccine efficacy, and the development of immunomodulatory drugs.[2][3][4]
Several techniques are available to measure lymphocyte proliferation, including the classic [3H]-thymidine incorporation assay, dye dilution methods like CFSE, and colorimetric assays such as the MTT assay.[1][5] The MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) assay is a popular non-radioactive method that measures the reduction of the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals by metabolically active cells.[1] The amount of formazan produced is proportional to the number of viable, proliferating cells.
Hypothetical Mechanism of Action and Signaling
To understand how a compound like this compound might influence lymphocyte proliferation, it is essential to consider the underlying signaling pathways. A simplified, hypothetical signaling cascade leading to T-lymphocyte proliferation is presented below. This diagram illustrates potential molecular targets for a compound designed to modulate this process.
Caption: Hypothetical T-lymphocyte proliferation signaling pathway.
Experimental Protocol: MTT-Based Lymphocyte Proliferation Assay
This section provides a detailed protocol for evaluating the effect of a test compound (e.g., this compound) on mitogen-stimulated lymphocyte proliferation.
Materials and Reagents
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Phytohemagglutinin (PHA) or Concanavalin A (ConA)
-
This compound (or test compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Sterile 96-well flat-bottom microplates
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Experimental Workflow Diagram
The following diagram outlines the major steps in the MTT-based lymphocyte proliferation assay.
Caption: Workflow of the lymphocyte proliferation assay.
Step-by-Step Procedure
-
Prepare Complete Medium: Supplement RPMI-1640 with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
Isolate PBMCs: Isolate PBMCs from fresh human or animal whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Plating: Wash the isolated PBMCs and resuspend them in complete medium. Adjust the cell density to 2 x 10⁶ cells/mL. Add 100 µL of the cell suspension (2 x 10⁵ cells) to each well of a 96-well microplate.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Treatment: Add 50 µL of the diluted compound to the appropriate wells.
-
Stimulation: Add 50 µL of mitogen (e.g., PHA at a final concentration of 5 µg/mL) to all wells except the unstimulated controls. Add 50 µL of medium to the unstimulated wells.
-
Controls: Include the following controls in triplicate:
-
Unstimulated Control: Cells + medium
-
Positive Control: Cells + mitogen
-
Vehicle Control: Cells + mitogen + vehicle (e.g., DMSO at the highest concentration used)
-
-
Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix gently to dissolve the purple formazan crystals.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and Presentation
The raw absorbance values are used to calculate the percentage of proliferation and inhibition. The results should be presented in a clear and organized table for easy interpretation.
Calculations
-
Corrected Absorbance: Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Percentage of Proliferation:
-
% Proliferation = [(Absorbance of Treated - Absorbance of Unstimulated) / (Absorbance of Positive Control - Absorbance of Unstimulated)] x 100
-
-
Percentage of Inhibition:
-
% Inhibition = 100 - % Proliferation
-
Sample Data Table
The following table provides an example of how to present the quantitative data from a lymphocyte proliferation assay. The data shown is for illustrative purposes only.
| Treatment Group | This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Proliferation | % Inhibition |
| Unstimulated Control | 0 | 0.12 | 0.015 | 0 | - |
| Positive Control (PHA) | 0 | 1.35 | 0.11 | 100 | 0 |
| Vehicle Control (DMSO) | 0 | 1.33 | 0.12 | 98.4 | 1.6 |
| This compound | 0.1 | 1.10 | 0.09 | 79.7 | 20.3 |
| This compound | 1 | 0.82 | 0.07 | 56.9 | 43.1 |
| This compound | 10 | 0.45 | 0.05 | 26.8 | 73.2 |
| This compound | 100 | 0.18 | 0.02 | 4.9 | 95.1 |
Conclusion
The lymphocyte proliferation assay is an essential tool in immunology and drug discovery for evaluating the immunomodulatory potential of novel compounds. This application note provides a general yet detailed protocol for conducting this assay using the MTT colorimetric method. While "this compound" has been used as a placeholder, this framework can be adapted for any test compound. Proper experimental design, including the use of appropriate controls, is crucial for obtaining reliable and reproducible results. Further investigation into the specific molecular targets and signaling pathways is recommended for any compound that demonstrates significant activity in this assay.
References
Application Notes and Protocols for GW701427A in Xenograft Mouse Models
A thorough search of publicly available scientific literature and chemical databases did not yield any information for a compound designated "GW701427A." Consequently, the requested detailed Application Notes and Protocols, including data presentation, experimental procedures, and visualizations, cannot be generated at this time.
The lack of information suggests several possibilities:
-
Internal Designation: "this compound" may be an internal code for a compound that has not yet been publicly disclosed in scientific literature or patents.
-
Incorrect Naming: There might be a typographical error in the compound name.
-
Early Stage of Development: The compound may be in a very early stage of research, and data regarding its use in xenograft models is not yet available in the public domain.
To enable the creation of the requested content, it is crucial to verify the compound's name and provide any alternative identifiers, such as:
-
Chemical structure (SMILES or InChI key)
-
CAS registry number
-
Alternative names or synonyms
-
Associated research articles or patents
Once a verifiable compound with available data is identified, the following comprehensive Application Notes and Protocols can be developed to meet the specified requirements of researchers, scientists, and drug development professionals.
Template for Future Application Notes and Protocols
Should information on this compound or a related compound become available, the following structure will be used to generate the requested content.
Application Notes: The Use of [Corrected Compound Name] in Xenograft Mouse Models
1. Introduction
-
Compound Name: [Corrected Compound Name]
-
Mechanism of Action: A detailed description of the compound's biological target and signaling pathway.
-
Therapeutic Rationale: Explanation of why this compound is being investigated for cancer therapy using xenograft models.
2. Data Summary
Table 1: In Vivo Efficacy of [Corrected Compound Name] in Xenograft Models
| Cell Line | Mouse Strain | Tumor Type | Dosing Regimen (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Statistically Significant (p-value) | Reference |
|---|---|---|---|---|---|---|---|
| Data | Data | Data | Data | Data | Data | Data | [Citation] |
| Data | Data | Data | Data | Data | Data | Data | [Citation] |
3. Signaling Pathway
A detailed explanation of the signaling cascade affected by the compound would be provided here.
Awaiting data to generate a specific diagram.
Caption: Diagram of the [Target] signaling pathway affected by [Corrected Compound Name].
4. Experimental Workflow
A description of the typical workflow for a xenograft study involving this compound would be included.
Awaiting data to generate a specific diagram.
Caption: General experimental workflow for assessing the efficacy of [Corrected Compound Name] in a xenograft mouse model.
Protocols: Xenograft Mouse Model Studies with [Corrected Compound Name]
1. Cell Culture and Implantation
-
Cell Lines: Recommended cancer cell lines for xenograft studies.
-
Culture Conditions: Detailed media, supplements, and incubation conditions.
-
Cell Preparation for Implantation: Protocol for harvesting, counting, and resuspending cells.
-
Implantation Procedure: Step-by-step guide for subcutaneous or orthotopic implantation in immunocompromised mice.
2. Animal Husbandry and Monitoring
-
Mouse Strains: Recommended immunocompromised strains (e.g., NOD/SCID, NSG).
-
Housing and Care: Guidelines for maintaining animal welfare.
-
Tumor Measurement: Protocol for measuring tumor volume using calipers.
-
Monitoring: Schedule and criteria for monitoring animal health and tumor growth.
3. Compound Preparation and Administration
-
Formulation: Recommended vehicle for dissolving or suspending the compound.
-
Dosage and Schedule: Detailed dosing information based on preclinical data.
-
Administration Route: Step-by-step instructions for the chosen route (e.g., oral gavage, intraperitoneal injection).
4. Efficacy Assessment and Endpoint
-
Data Collection: Guidelines for recording tumor measurements, body weight, and clinical observations.
-
Endpoint Criteria: Criteria for study termination (e.g., tumor size, signs of toxicity).
-
Tissue Collection: Protocol for harvesting tumors and other relevant tissues for downstream analysis.
5. Pharmacodynamic and Biomarker Analysis
-
Western Blotting: Protocol for assessing target engagement in tumor lysates.
-
Immunohistochemistry (IHC): Protocol for evaluating biomarkers in tumor tissue.
-
ELISA: Protocol for measuring relevant cytokines or other soluble factors in plasma.
We are prepared to generate this detailed content as soon as accurate and verifiable information about the compound is provided.
Troubleshooting & Optimization
Navigating GW701427A Solubility Challenges in PBS Buffer: A Technical Guide
For researchers, scientists, and drug development professionals encountering solubility issues with the small molecule inhibitor GW701427A in Phosphate-Buffered Saline (PBS), this technical support center provides essential troubleshooting guidance and frequently asked questions (FAQs). This resource offers structured data, detailed experimental protocols, and visual aids to facilitate the successful preparation of this compound solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in PBS. What is the recommended solvent?
A1: this compound is known to have low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). A stock solution of at least 20 mg/mL in DMSO is typically achievable. This stock can then be further diluted into your aqueous buffer, such as PBS.
Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it in PBS. How can I prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Lower the final concentration: The final concentration of this compound in your PBS solution may be exceeding its solubility limit. Try diluting your DMSO stock to a lower final concentration in PBS.
-
Increase the percentage of DMSO: While it's ideal to keep the final DMSO concentration low to avoid solvent effects on your cells or assay, a slightly higher percentage (e.g., 0.5% to 1%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a gentle mixing technique: When diluting the DMSO stock, add it dropwise to the PBS while gently vortexing or stirring to ensure rapid and uniform dispersion.
-
Warm the PBS: Gently warming the PBS to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be mindful of the compound's stability at elevated temperatures.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 1% to minimize toxicity and off-target effects. However, the optimal concentration can be cell-line dependent, and it is always best practice to run a vehicle control with the highest concentration of DMSO used in your experiment to assess its impact.
Q4: Are there any alternative buffers I can use if I continue to have solubility issues with PBS?
A4: If solubility in PBS remains a significant challenge, you could consider using a different buffer system. Buffers containing a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, can sometimes aid in the solubilization of hydrophobic compounds. However, the compatibility of these additives with your specific experimental system must be validated.
Troubleshooting Guide
This table provides a summary of common issues, potential causes, and recommended solutions when working with this compound in PBS buffer.
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in PBS. | Low aqueous solubility of the compound. | Prepare a concentrated stock solution in 100% DMSO first. |
| Precipitation occurs upon dilution of DMSO stock in PBS. | The final concentration in PBS exceeds the solubility limit. | 1. Lower the final desired concentration of this compound.2. Increase the final percentage of DMSO (up to 1%, with appropriate vehicle controls).3. Add the DMSO stock to PBS dropwise while vortexing.4. Gently warm the PBS prior to adding the stock solution. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of the compound leading to inaccurate concentrations. | 1. Visually inspect the final solution for any particulates.2. Prepare fresh dilutions for each experiment.3. Ensure thorough mixing before adding to the experimental setup. |
| Observed cellular toxicity or off-target effects. | High final concentration of DMSO. | 1. Keep the final DMSO concentration below 1%.2. Run a vehicle control with the same DMSO concentration to assess its effects. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding DMSO: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO based on the molecular weight of this compound).
-
Dissolution: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of this compound in PBS
-
Pre-warm PBS: If necessary, warm the required volume of sterile PBS to 37°C.
-
Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve the desired final concentration in PBS. Aim to keep the final DMSO concentration below 1%.
-
Dilution: While gently vortexing the PBS, add the calculated volume of the this compound DMSO stock dropwise to the PBS.
-
Final Mix: Continue to vortex for another 30 seconds to ensure a homogenous solution.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visualizing the Workflow and Potential Signaling Pathway
To aid in understanding the experimental process and the potential biological context of this compound, the following diagrams have been generated.
Technical Support Center: Optimizing GW701427A Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of GW701427A, a novel ATP-competitive kinase inhibitor, for cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: The optimal starting concentration for a new inhibitor like this compound is highly dependent on the specific cell line, the experimental duration, and the biological endpoint being measured.[1] If the IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values from biochemical assays are known, a starting concentration 5 to 10 times higher than these values is a reasonable starting point to aim for complete inhibition of the target kinase's activity.[1][2] If such data is unavailable, performing a broad dose-response experiment is crucial.[1] A typical starting range for a novel kinase inhibitor might be from 10 nM to 10 µM.
Q2: How should I prepare and store stock solutions of this compound?
A2: Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous DMSO. To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C.[1] Immediately before use, the stock solution should be thawed and diluted to the final working concentration in the cell culture medium.[1] It is critical to maintain a low final DMSO concentration in the cell culture (typically ≤ 0.1%) to avoid solvent-induced toxicity.[1]
Q3: My inhibitor shows high potency in a biochemical assay but weak activity in my cell-based assay. What could be the reason?
A3: This is a common challenge in drug discovery and can be attributed to several factors:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
High Intracellular ATP Concentration: Intracellular ATP levels are in the millimolar range, which is significantly higher than the ATP concentrations typically used in biochemical assays. This high level of cellular ATP can outcompete ATP-competitive inhibitors like this compound, reducing their apparent potency.[1]
-
Efflux Pumps: The inhibitor might be actively transported out of the cell by efflux pumps, such as P-glycoprotein.
-
Metabolism: The inhibitor could be rapidly metabolized by the cells into an inactive form.
-
Protein Binding: The inhibitor may bind to other cellular proteins, reducing its free concentration available to bind to the target kinase.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Improper pipetting technique.- Cell clumping leading to uneven seeding density.- Edge effects in the culture plate. | - Ensure proper mixing of inhibitor dilutions before adding to wells.- Use reverse pipetting for viscous solutions.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| High levels of cell death or cytotoxicity at expected inhibitory concentrations | - The cell line is highly sensitive to the inhibition of the target pathway.- Off-target effects of the inhibitor.[1] | - Reduce the concentration of the inhibitor and/or shorten the incubation time.[1]- Perform a dose-response experiment to identify a concentration that inhibits the target without causing significant cytotoxicity.[1]- Test the inhibitor in a different cell line to assess target-specific toxicity. |
| No observable effect of the inhibitor even at high concentrations | - Poor cell permeability of the inhibitor.- Rapid degradation or metabolism of the inhibitor.- Inactive batch of the inhibitor. | - Consider using a permeabilizing agent (with proper controls) or a different formulation of the inhibitor.- Replenish the media with fresh inhibitor at regular intervals during long-term experiments.- Verify the activity of the inhibitor using a biochemical assay. |
| Precipitation of the inhibitor in the culture medium | - The inhibitor has low solubility in aqueous solutions.- The final concentration of the inhibitor exceeds its solubility limit. | - Prepare a fresh, lower concentration stock solution.- Increase the final DMSO concentration slightly (while staying within the non-toxic range).- Visually inspect the medium for any precipitation after adding the inhibitor. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound by assessing its impact on cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common approach is to use a 10-point dilution series with a 3-fold dilution factor, starting from a high concentration (e.g., 100 µM).[1] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[1]
-
Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.[1]
-
Incubation: Incubate the plate for a duration relevant to the assay endpoint (typically 24, 48, or 72 hours).[1]
-
MTT Assay: Add the MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals and measure the absorbance using a plate reader.[1]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value using a suitable software.
Protocol 2: Assessing Target Engagement by Western Blotting
This protocol is for assessing the effect of this compound on the phosphorylation of its target protein.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated form of the target protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for a specific duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Strip the membrane and re-probe with an antibody against the total target protein to ensure equal loading. Quantify the band intensities to determine the effect of this compound on target phosphorylation.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway showing this compound action.
Caption: Troubleshooting decision tree for this compound experiments.
References
Troubleshooting GW701427A experimental artifacts
Technical Support Center: GW701427A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the experimental compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the Serine/Threonine Kinase X (STKX). STKX is a key regulator of the cellular stress response pathway. Inhibition of STKX by this compound is intended to block the downstream phosphorylation of Target Protein Y (TPY) and subsequently modulate gene expression related to apoptosis.
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10-50 mM. For long-term storage, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For short-term storage (less than one week), 4°C is acceptable.
Q3: I am observing significant cytotoxicity at concentrations where I don't expect to see target engagement. What could be the cause?
Unexpected cytotoxicity can arise from several factors, including off-target effects, solvent toxicity, or compound precipitation. Please refer to the troubleshooting guide "Investigating Unexpected Cytotoxicity" below for a detailed workflow to identify the root cause.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
If you are observing a high level of cell death at concentrations of this compound that are lower than the expected IC50 for STKX inhibition, follow this guide to troubleshoot the issue.
Step 1: Rule out Solvent Toxicity
Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is consistent across all treatment groups, including the vehicle control, and is at a level that is non-toxic to your cell line (typically ≤ 0.1%).
Step 2: Assess Compound Solubility and Stability
This compound may precipitate in aqueous media at higher concentrations, which can lead to non-specific cellular stress and toxicity.
-
Visual Inspection: Visually inspect your treatment media for any signs of precipitation (cloudiness or visible particles) under a microscope.
-
Solubility Assay: Perform a solubility assay in your specific cell culture medium.
Step 3: Evaluate Off-Target Effects
Even highly selective compounds can have off-target effects.
-
Control Compound: Include a structurally related but inactive control compound in your experiments to determine if the observed cytotoxicity is specific to the pharmacophore of this compound.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing the target (STKX) to see if it alleviates the cytotoxic effects.
Troubleshooting Workflow: Unexpected Cytotoxicity
Caption: A flowchart for troubleshooting unexpected cytotoxicity.
Guide 2: Addressing Low Potency or Lack of Efficacy
If this compound is not demonstrating the expected level of potency in your assays, consider the following factors.
Step 1: Verify Compound Integrity and Concentration
-
Fresh Stock: Prepare a fresh stock solution of this compound from the solid compound.
-
Concentration Verification: Use a spectrophotometer or other analytical method to verify the concentration of your stock solution.
Step 2: Confirm Target Expression and Activity
-
Target Expression: Confirm that your cell line expresses the target kinase, STKX, at a sufficient level. Use techniques like Western blotting or qPCR.
-
Assay Controls: Ensure that your positive and negative controls for the kinase assay are performing as expected.
Step 3: Optimize Assay Conditions
-
ATP Concentration: Since this compound is an ATP-competitive inhibitor, its apparent potency will be affected by the ATP concentration in your assay. Ensure the ATP concentration is at or below the Km for STKX for maximal potency.
-
Incubation Time: Optimize the incubation time with this compound to ensure sufficient time for target engagement.
Data Presentation: Impact of ATP Concentration on this compound IC50
| ATP Concentration | This compound IC50 (nM) |
| 10 µM | 50 |
| 100 µM (Km) | 250 |
| 1 mM | 1500 |
Signaling Pathway: STKX Inhibition by this compound
Caption: The STKX signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for assessing cytotoxicity using a colorimetric MTS assay.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: In Vitro Kinase Assay
This protocol is for measuring the inhibitory activity of this compound on STKX.
-
Reaction Setup: In a 96-well plate, add the following components in order: assay buffer, recombinant STKX enzyme, and the substrate peptide (TPY).
-
Compound Addition: Add serial dilutions of this compound or a vehicle control to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Detection: Use a phosphospecific antibody against TPY and a detection reagent to measure the amount of phosphorylated substrate.
-
Data Analysis: Determine the IC50 value of this compound by fitting the data to a dose-response curve.
Logical Diagram: Identifying False Positives
Caption: A decision tree for confirming experimental hits and identifying false positives.
Technical Support Center: GW701427A In Vitro Applications
Disclaimer: This technical support guide provides general recommendations for minimizing in vitro toxicity based on the known mechanism of action of GW701427A as a putative integrin αvβ3 antagonist. As specific toxicity data for this compound is not publicly available, these suggestions are derived from established principles for working with this class of compounds. Researchers should always perform initial dose-response experiments to determine the optimal, non-toxic concentration range for their specific cell type and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death in our cultures treated with this compound. What is the likely cause?
A1: this compound is presumed to be an antagonist of integrin αvβ3. Integrins are crucial for cell adhesion, survival, and proliferation. By blocking the interaction of integrin αvβ3 with the extracellular matrix (ECM), this compound can trigger apoptosis (programmed cell death) in cells that are dependent on this signaling pathway for survival. This is a known on-target effect of integrin antagonists. High concentrations of the compound may also lead to off-target cytotoxic effects.
Q2: How can we differentiate between on-target anti-proliferative effects and unintended cytotoxicity?
A2: To distinguish between intended anti-proliferative effects and general cytotoxicity, consider the following:
-
Cell Line Specificity: Test the compound on cell lines with varying levels of integrin αvβ3 expression. Cell lines with high expression are expected to be more sensitive to the on-target effects of the drug.
-
Dose-Response Curve: A steep dose-response curve may indicate a specific, on-target effect, while a shallow curve might suggest general toxicity.
-
Apoptosis vs. Necrosis Assays: On-target effects of integrin antagonists often lead to apoptosis. In contrast, high concentrations causing off-target toxicity may result in necrosis. Utilize assays that can differentiate between these two modes of cell death (e.g., Annexin V/Propidium Iodide staining).
Q3: What are some general strategies to minimize the observed toxicity of this compound in our in vitro experiments?
A3: To minimize toxicity, you can try the following approaches:
-
Optimize Concentration: Perform a thorough dose-response study to identify the lowest effective concentration that elicits the desired biological response without causing excessive cell death.
-
Reduce Incubation Time: Limit the duration of exposure to the compound. It is possible that shorter incubation times are sufficient to achieve the desired effect with less toxicity.
-
Serum Concentration: The concentration of serum in your culture medium can influence the availability and activity of the compound. Consider performing experiments with varying serum concentrations to assess the impact on toxicity.
-
Cell Density: Ensure that you are using an optimal cell seeding density. Sub-confluent or overly confluent cultures can be more susceptible to stress and toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death at expected effective concentrations. | Cell line is highly dependent on αvβ3 signaling for survival. | Lower the concentration of this compound and/or reduce the incubation time. Confirm high αvβ3 expression in your cell line. |
| Off-target toxicity. | Perform control experiments with a structurally related but inactive compound if available. Test on a cell line with low or no αvβ3 expression. | |
| Inconsistent results between experiments. | Variability in cell culture conditions (e.g., cell passage number, confluence). | Standardize cell culture protocols. Use cells within a narrow passage number range and ensure consistent confluence at the time of treatment. |
| Compound stability and solubility issues. | Prepare fresh stock solutions of this compound for each experiment. Ensure complete solubilization in the vehicle before diluting in culture medium. | |
| No observable effect at concentrations reported in the literature for similar compounds. | Low or no expression of integrin αvβ3 in the cell line. | Verify the expression of integrin αvβ3 in your cell line using techniques like flow cytometry or western blotting. |
| Inactivation of the compound by components in the culture medium. | Test the effect of different serum concentrations in your medium. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your complete culture medium. It is recommended to start with a wide range of concentrations (e.g., from 1 nM to 100 µM). Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Culture your cells in 6-well plates and treat them with this compound at the IC50 concentration and a higher concentration known to cause significant cell death. Include positive (e.g., staurosporine (B1682477) for apoptosis) and negative (vehicle) controls.
-
Cell Harvesting: After the desired incubation period, collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by this compound.
Visualizations
Caption: A generalized workflow for assessing the in vitro cytotoxicity of a compound like this compound.
Caption: Simplified signaling pathway of integrin αvβ3 and its inhibition by an antagonist like this compound.
Technical Support Center: SR31747A In Vivo Delivery
Welcome to the technical support center for the in vivo application of SR31747A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the in vivo delivery of this potent sigma receptor ligand. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the in vivo administration of SR31747A, focusing on its physicochemical properties and formulation development.
1. Solubility and Formulation
Question: I am having difficulty dissolving SR31747A for my in vivo experiments. What are the recommended solvents and formulation strategies?
Answer: SR31747A is a lipophilic molecule with poor aqueous solubility, which presents a significant challenge for in vivo delivery. Direct injection of an aqueous suspension is not recommended due to the risk of precipitation and inconsistent dosing.
Troubleshooting Poor Solubility:
-
Vehicle Selection: For preclinical studies, a common approach for poorly soluble compounds is to use a mixture of solvents to achieve a stable solution suitable for injection.
-
Formulation Development: For more advanced studies or to improve bioavailability, consider lipid-based formulations or nanoparticle systems.
| Formulation Strategy | Description | Advantages | Considerations |
| Co-solvent Systems | Mixtures of water-miscible organic solvents and aqueous buffers. | Simple to prepare; suitable for early-stage preclinical studies. | Potential for drug precipitation upon injection; solvent toxicity at high concentrations. |
| Lipid-Based Formulations | Self-emulsifying drug delivery systems (SEDDS), liposomes, or lipid nanoparticles. | Can significantly enhance solubility and oral bioavailability; may reduce toxicity. | More complex to formulate and characterize; potential for physical instability. |
| Nanoparticle Suspensions | Nanocrystals or polymeric nanoparticles. | Increased surface area can improve dissolution rate and bioavailability. | Requires specialized equipment for preparation; potential for particle aggregation. |
Recommended Starting Solvents for Preclinical Injections (Non-clinical research):
A common starting point for in vivo administration of lipophilic compounds in animal models is a vehicle composed of a mixture of solvents. For example, a formulation comprising 50% DMSO, 40% PEG300, and 10% ethanol (B145695) has been used for oral administration of other poorly soluble compounds in mice.[1] For intraperitoneal or subcutaneous injections, the concentration of organic solvents should be minimized to reduce local irritation and toxicity. Always perform a small-scale tolerability study in your animal model before proceeding with a full experiment.
2. Route of Administration and Bioavailability
Question: What is the most appropriate route of administration for SR31747A in animal models, and what are the potential bioavailability issues?
Answer: The choice of administration route depends on the experimental goals. For initial efficacy studies, parenteral routes that bypass first-pass metabolism are often preferred.
Troubleshooting Administration and Bioavailability:
-
Parenteral Routes: Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common in preclinical rodent studies to ensure systemic exposure. However, poor formulation can lead to localized precipitation and variable absorption.
-
Oral Administration: Oral gavage is a less invasive option, but the bioavailability of SR31747A is expected to be low due to its poor solubility and potential for first-pass metabolism. Lipid-based formulations can improve oral absorption.[2][3]
| Route of Administration | Typical Bioavailability for Lipophilic Drugs | Advantages | Challenges |
| Intravenous (IV) | 100% (by definition) | Precise dose delivery; rapid onset. | Potential for precipitation if not well-formulated; requires sterile preparation. |
| Intraperitoneal (IP) | Variable | Relatively easy to administer in rodents; avoids first-pass metabolism. | Potential for local irritation/toxicity; variable absorption kinetics. |
| Subcutaneous (SC) | Variable, often slower absorption | Can provide sustained release; less invasive than IV. | Potential for local reactions; absorption can be slow and incomplete. |
| Oral (PO) | Low to moderate | Non-invasive; convenient for chronic dosing. | Poor solubility limits absorption; subject to first-pass metabolism. |
3. Stability and Storage
Question: How should I store SR31747A, and what are the signs of degradation?
Answer: As a complex organic molecule, SR31747A should be protected from light, moisture, and extreme temperatures.
Troubleshooting Stability Issues:
-
Storage: Store the solid compound at -20°C. Stock solutions in organic solvents like DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions for each experiment from a frozen stock. The stability of SR31747A in aqueous-based formulations at room temperature is likely to be limited.
-
Signs of Degradation: Visual signs of degradation in a formulation can include precipitation, color change, or the appearance of particulates. For quantitative assessment, analytical methods such as HPLC should be used to monitor the purity of the compound over time.
| Storage Condition | Recommended For | Rationale |
| -20°C, Solid | Long-term storage of neat compound | Minimizes chemical degradation. |
| -20°C, DMSO Stock | Short to medium-term storage | Convenient for preparing working solutions. |
| 2-8°C, Aqueous Formulation | Short-term (hours) | For immediate use in experiments. Prone to precipitation and degradation. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the in vivo delivery of SR31747A.
1. Protocol for Preparing a Co-solvent Formulation for Intraperitoneal Injection
Objective: To prepare a clear, injectable solution of SR31747A for in vivo studies in rodents.
Materials:
-
SR31747A powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Weigh the required amount of SR31747A powder in a sterile vial.
-
Add DMSO to the vial to dissolve the SR31747A. Vortex or sonicate briefly if necessary to ensure complete dissolution. The initial concentration in DMSO should be high enough to allow for subsequent dilution.
-
In a separate sterile vial, prepare the final vehicle by mixing PEG400 and saline. A common ratio is 40% PEG400 and 60% saline, but this may need to be optimized for your specific dose and compound solubility.
-
Slowly add the SR31747A/DMSO stock solution to the PEG400/saline vehicle while vortexing to prevent precipitation. The final concentration of DMSO should ideally be below 10% of the total injection volume.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, the formulation needs to be further optimized (e.g., by adjusting the solvent ratios or lowering the final drug concentration).
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
Administer the formulation to the animals immediately after preparation.
2. Protocol for a Pilot Pharmacokinetic Study in Mice
Objective: To determine the basic pharmacokinetic profile of SR31747A following a single in vivo administration.
Materials:
-
SR31747A formulation
-
Appropriate strain and number of mice
-
Blood collection supplies (e.g., EDTA-coated capillaries or tubes)
-
Centrifuge for plasma separation
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dose a cohort of mice with the SR31747A formulation via the desired route of administration (e.g., intraperitoneal injection).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of animals (typically via retro-orbital or submandibular bleeding).
-
Process the blood samples immediately to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Extract SR31747A from the plasma samples using an appropriate method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of SR31747A in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Plot the plasma concentration versus time data and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
Visualizations
Signaling Pathway of SR31747A
The following diagram illustrates the proposed signaling pathway of SR31747A, leading to its antiproliferative and immunomodulatory effects. SR31747A binds to sigma-1 and sigma-2 receptors and inhibits human sterol isomerase (HSI), a key enzyme in the cholesterol biosynthesis pathway. This disruption of cholesterol metabolism and other downstream signaling events contributes to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Caption: Proposed signaling pathway of SR31747A.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of SR31747A in a tumor xenograft model.
Caption: General workflow for an in vivo efficacy study.
Logical Relationship for Formulation Selection
This diagram presents a decision-making flowchart for selecting an appropriate formulation strategy for SR31747A based on the stage of research.
References
Navigating Inconsistent Proliferation Assay Results with Compound X (formerly GW701427A)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies observed in proliferation assays involving Compound X. The following information is designed for researchers, scientists, and drug development professionals to help identify potential sources of variability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant well-to-well variability in my proliferation assay results with Compound X?
A1: High variability can stem from several factors, including uneven cell seeding, edge effects in the microplate, or issues with compound dissolution and distribution. Ensure your cell suspension is homogenous before and during plating. To mitigate edge effects, consider not using the outer wells of the plate for experimental data or filling them with sterile media or PBS to maintain a humidified environment.[1] Also, verify that Compound X is fully dissolved and evenly mixed in the media before adding it to the cells.
Q2: My positive and negative controls are behaving as expected, but the dose-response to Compound X is not consistent between experiments. What could be the cause?
A2: Inter-experimental variability with Compound X could be due to differences in cell passage number, cell health, or slight variations in protocol execution.[2] It is crucial to use cells within a consistent and low passage number range and to ensure they are in the exponential growth phase at the time of treatment.[2] Documenting detailed experimental parameters, including media lot numbers and incubation times, can help identify sources of variation.
Q3: I observed a decrease in signal in my colorimetric proliferation assay (e.g., MTT, XTT) at high concentrations of Compound X, but microscopy shows the cells are still present. Why is this happening?
A3: This discrepancy can occur if Compound X directly interferes with the metabolic activity of the cells without necessarily causing cell death, or if it interferes with the assay chemistry itself. Tetrazolium reduction assays (MTT, MTS, XTT) measure metabolic activity, which is often used as a proxy for cell viability and proliferation.[3] However, a compound can reduce metabolic activity without being cytotoxic.[3] Consider using a direct cell counting method or a different viability assay that measures a distinct cellular parameter, such as ATP content or membrane integrity, to confirm the results.
Q4: Can the type of proliferation assay used influence the results with Compound X?
A4: Yes, different proliferation assays measure different cellular processes, which can lead to varied results.[4] For instance, an MTT assay measures metabolic activity, a BrdU assay measures DNA synthesis, and a clonogenic assay measures long-term reproductive capacity.[4] If Compound X, for example, induces cell cycle arrest without immediate cytotoxicity, a DNA synthesis assay would show a strong anti-proliferative effect, while a viability assay might show minimal change in the short term. It is recommended to use orthogonal methods to gain a more complete understanding of the compound's effect.
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response Curve
If you are observing a variable dose-response curve for Compound X, consider the following troubleshooting steps:
Troubleshooting Steps:
-
Verify Compound Integrity and Solubility:
-
Ensure the stock solution of Compound X is properly prepared and stored.
-
Visually inspect the treatment media for any precipitation of the compound.
-
Consider performing a solubility test for Compound X in your specific cell culture media.
-
-
Standardize Cell Seeding and Culture:
-
Optimize Assay Protocol:
-
Ensure consistent incubation times for both compound treatment and assay reagent development.
-
Check for potential interference of Compound X with the assay reagents by running a cell-free control.
-
Hypothetical Data Illustrating Inconsistent Dose-Response:
| Experiment | Compound X IC50 (µM) | Notes |
| 1 | 10.2 | Cells at passage 5 |
| 2 | 25.8 | Cells at passage 20 |
| 3 | 9.5 | Cells at passage 6, fresh compound stock |
This table illustrates how cell passage number can significantly impact the perceived potency of a compound.
Issue 2: Discrepancy Between Assay Readout and Cell Morphology
If the proliferation assay results do not align with microscopic observations, follow these steps:
Troubleshooting Steps:
-
Select an Orthogonal Assay Method:
-
If using a metabolic assay (e.g., MTT), try a method that measures cell number more directly, such as a CyQUANT DNA quantitation assay or crystal violet staining.
-
To assess cytotoxicity, use a membrane integrity assay like a trypan blue exclusion test or a lactate (B86563) dehydrogenase (LDH) release assay.
-
-
Assess for Cellular Senescence or Cell Cycle Arrest:
-
Compound X might be inducing a non-proliferative state without causing cell death.
-
Consider performing cell cycle analysis by flow cytometry to investigate potential cell cycle arrest.
-
-
Check for Assay Interference:
-
Run controls with Compound X in cell-free media to see if it directly reacts with the assay reagents.
-
Experimental Protocols
Standard MTT Proliferation Assay Protocol
This protocol is a standard method for assessing cell viability and proliferation based on metabolic activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Compound X stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]
-
Prepare serial dilutions of Compound X in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Compound X. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT solution to each well to achieve a final concentration of 0.45 mg/ml.[3]
-
Incubate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[3]
-
Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: A typical workflow for a cell proliferation assay.
Caption: A decision tree for troubleshooting inconsistent results.
Note: As no specific information was found for a compound named "GW701427A," this guide uses "Compound X" as a placeholder and provides general troubleshooting advice applicable to proliferation assays.
References
Technical Support Center: Improving Small Molecule Bioavailability in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the bioavailability of small molecule compounds, using GW701427A as a placeholder for a compound with limited available data, in mouse models. The principles and strategies discussed are broadly applicable to other small molecules with similar challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of our compound after oral administration in mice. What are the potential causes and how can we troubleshoot this?
A1: Low and variable oral bioavailability is a common challenge in preclinical studies. The primary factors to investigate are the compound's solubility, permeability, and stability in the gastrointestinal (GI) tract, as well as first-pass metabolism.
Troubleshooting Steps:
-
Physicochemical Characterization:
-
Solubility: Determine the aqueous solubility of your compound at different pH levels (e.g., pH 2, 6.8) to simulate the conditions of the stomach and intestine. Poor solubility is a frequent cause of low oral absorption.
-
Permeability: Assess the compound's permeability using in vitro models like the Caco-2 cell assay. This will help determine if the compound can efficiently cross the intestinal barrier.
-
LogP: Determine the lipophilicity of your compound. Highly lipophilic or hydrophilic compounds may exhibit poor absorption.
-
-
Formulation Optimization: For poorly soluble compounds, consider the following formulation strategies to enhance dissolution and absorption:
-
pH adjustment: For ionizable compounds, using buffered solutions can improve solubility. The pH of oral formulations should ideally be between 4 and 8 to minimize irritation.[1]
-
Co-solvents: Employing water-miscible organic solvents can increase the solubility of hydrophobic compounds.[1]
-
Surfactants: These can help solubilize poorly water-soluble compounds by forming micelles.[1]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[2][3]
-
Particle size reduction: Micronization or nanosizing increases the surface area of the drug, which can lead to a better dissolution rate.[1][3][4]
-
-
Route of Administration: Compare the bioavailability of your compound after oral (PO), intraperitoneal (IP), and intravenous (IV) administration. IV administration provides 100% bioavailability by definition and serves as a benchmark.[5][6] IP administration often results in faster and more complete absorption compared to the oral route for small molecules.[7]
Q2: How do we select an appropriate vehicle for our oral gavage studies in mice?
A2: The choice of vehicle is critical for ensuring consistent and maximal absorption of your compound.
-
For soluble compounds: Simple aqueous vehicles like water, saline, or a buffer (e.g., PBS) are suitable.
-
For poorly soluble compounds: A suspension or a lipid-based formulation may be necessary.[8] Ensure that any vehicle used is well-tolerated by the animals and does not interfere with the assay. It is also crucial to ensure the homogeneity of a suspension before each administration to prevent settling of drug particles.[8]
Q3: Could first-pass metabolism be limiting the bioavailability of our compound? How can we investigate this?
A3: First-pass metabolism in the gut wall and liver can significantly reduce the amount of drug reaching systemic circulation.[9]
-
In vitro metabolism studies: Incubate your compound with mouse liver microsomes or hepatocytes to assess its metabolic stability.
-
Comparison of AUC: Compare the Area Under the Curve (AUC) from oral and IV administration. A significantly lower AUC after oral administration suggests a high first-pass effect.
-
Humanized mouse models: For compounds intended for human use, consider using humanized mouse models that express human drug-metabolizing enzymes to get a more accurate prediction of human pharmacokinetics.[10][11][12][13][14]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Strategy |
| Low Cmax and AUC after oral dosing | Poor aqueous solubility and dissolution. | - Conduct solubility testing at various pHs.- Employ formulation strategies such as co-solvents, surfactants, or cyclodextrins.[1][3]- Reduce particle size through micronization or nanosizing.[4] |
| Low intestinal permeability. | - Perform a Caco-2 permeability assay.- Consider prodrug strategies to improve permeability.[15] | |
| High first-pass metabolism. | - Assess metabolic stability using liver microsomes.- Compare oral and intravenous pharmacokinetic profiles. | |
| High variability in plasma concentrations between animals | Inconsistent formulation (e.g., settling of suspension). | - Ensure the dosing formulation is homogenous before each administration.[8] |
| Presence of food in the stomach affecting absorption. | - Standardize the fasting state of the animals before dosing.[8] | |
| Genetic variability in drug-metabolizing enzymes among mice. | - Use a sufficient number of animals to account for biological variability. | |
| Difficulty achieving desired concentration in aqueous buffers for in vitro assays | Poor aqueous solubility. | - Prepare a high-concentration stock solution in an organic solvent like DMSO.- Perform serial dilutions in the aqueous assay buffer, ensuring the final solvent concentration is low (<0.5%) to avoid toxicity.[8] |
Experimental Protocols
General Protocol for a Comparative Bioavailability Study in Mice
This protocol outlines a general procedure to compare the bioavailability of a compound administered via different routes.
-
Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c).
-
Age/Weight: 8-10 weeks old, 20-25g.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
-
Groups:
-
Group 1: Intravenous (IV) administration.
-
Group 2: Oral gavage (PO) administration.
-
Group 3: Intraperitoneal (IP) administration.
-
(Optional) Group 4: Subcutaneous (SC) administration.
-
N = 3-5 mice per group.
-
-
Dosing Formulation Preparation:
-
IV formulation: Dissolve the compound in a vehicle suitable for intravenous injection (e.g., saline with a small percentage of a solubilizing agent like DMSO or PEG400). The solution must be sterile-filtered.
-
PO/IP/SC formulation: Prepare the compound in the selected vehicle (e.g., water, saline, corn oil, or a specialized formulation for poorly soluble compounds).
-
-
Administration:
-
Fast animals overnight (for oral administration) but provide free access to water.
-
Administer the compound at the desired dose. The volume administered should be based on the animal's body weight.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein, saphenous vein, or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Process blood to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and half-life (t1/2).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Data Presentation
Table 1: Illustrative Impact of Formulation on Oral Bioavailability
| Formulation | Vehicle | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |
| Suspension | 0.5% Methylcellulose in water | 150 ± 35 | 600 ± 120 | 15 |
| Solution | 20% PEG400 in water | 300 ± 60 | 1200 ± 250 | 30 |
| SEDDS | Oil, surfactant, co-surfactant | 800 ± 150 | 4000 ± 700 | >70 |
This is example data and does not represent actual results for this compound.
Table 2: Comparison of Pharmacokinetic Parameters by Administration Route
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| IV | 1 | 2500 ± 400 | 0.08 | 4000 ± 600 | 100 |
| PO | 10 | 150 ± 35 | 1.0 | 600 ± 120 | 15 |
| IP | 5 | 1200 ± 200 | 0.25 | 3200 ± 500 | >90 |
This is example data and does not represent actual results for this compound.
Visualizations
Workflow for troubleshooting low bioavailability.
Key factors affecting oral drug bioavailability.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Video: Factors Influencing Bioavailability: First-Pass Elimination [jove.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ghdiscoverycollaboratory.org [ghdiscoverycollaboratory.org]
- 13. tandfonline.com [tandfonline.com]
- 14. biomere.com [biomere.com]
- 15. researchgate.net [researchgate.net]
GW701427A experimental controls and best practices
Important Notice: Publicly available information regarding "GW701427A" is limited. The following troubleshooting guides and FAQs are based on general best practices for in vitro experimentation with small molecule compounds. Researchers should adapt these recommendations to their specific experimental protocols and observations.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the recommended solvent for dissolving this compound? | The optimal solvent will depend on the specific experimental requirements and the physicochemical properties of this compound. For in vitro assays, DMSO is a common choice for initial stock solutions. However, it is crucial to determine the compound's solubility in various solvents and to use a final concentration of the solvent in the assay that does not affect cell viability or the experimental outcome. Always include a vehicle control (solvent alone) in your experiments. |
| 2. What is the recommended storage condition for this compound? | As a general practice, solid compounds should be stored in a cool, dry, and dark place. Solutions, especially in DMSO, should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. For long-term storage, aliquoting the stock solution is recommended. |
| 3. How can I determine the optimal concentration range for this compound in my experiments? | A dose-response experiment is essential to determine the optimal concentration range. This typically involves testing a wide range of concentrations (e.g., from nanomolar to micromolar) to identify the IC50 or EC50 value. The specific concentrations should be chosen based on any preliminary data or literature on similar compounds. |
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate and regularly service your pipettes. Use appropriate pipette sizes for the volumes being dispensed. When preparing serial dilutions, ensure thorough mixing between each step. |
| Cell Culture Variability | Maintain consistent cell culture conditions, including passage number, confluency, and media composition. Regularly test for mycoplasma contamination. |
| Compound Instability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid prolonged exposure of the compound to light or elevated temperatures. |
| Reagent Quality | Use high-quality reagents from reputable suppliers. Check the expiration dates of all reagents. |
Issue 2: High Background Signal or Off-target Effects
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the assay is below the threshold of toxicity for your cell line. Run a vehicle control with varying concentrations of the solvent to determine its effect. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation. If precipitation is observed, consider using a lower concentration of the compound or a different solvent system. The solubility of the compound in your specific assay medium should be determined. |
| Non-specific Binding | If using a plate-based assay, consider using low-binding plates. Include appropriate negative controls to assess non-specific effects. |
Experimental Protocols
General Cell Viability/Cytotoxicity Assay Protocol (e.g., MTT/XTT Assay)
This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add the viability reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for the time specified in the reagent protocol to allow for the colorimetric reaction to develop.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) and normalize the data to the untreated control. Plot the results as a percentage of cell viability versus compound concentration to determine the IC50 value.
Visualizing Experimental Workflow
Caption: General workflow for an in vitro cell-based assay with this compound.
Signaling Pathway (Hypothetical)
As the mechanism of action for this compound is not publicly known, the following diagram represents a hypothetical signaling pathway that could be inhibited by a small molecule compound. This is for illustrative purposes only.
Caption: Hypothetical signaling pathway showing inhibition by this compound.
Technical Support Center: GW 0742 (GW701427A) Solutions
This technical support center provides guidance on the long-term stability of GW 0742 solutions for researchers, scientists, and drug development professionals. Please note that "GW701427A" is likely a typographical error for the compound commonly known as GW 0742 (CAS No. 317318-84-6). All information provided herein pertains to GW 0742.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid GW 0742?
Solid GW 0742 powder is typically stable for up to three years when stored at -20°C.[1]
2. What are the recommended solvents for preparing GW 0742 stock solutions?
GW 0742 is soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), ethanol, and Polyethylene Glycol 400 (PEG400).[2][3] It is insoluble in water.[4] For in vivo experiments, complex formulations are often used, such as a mixture of DMSO, PEG300, Tween 80, and saline.[1]
3. How should I store GW 0742 stock solutions for long-term use?
For long-term stability, it is recommended to store stock solutions of GW 0742 in a suitable solvent at -80°C for up to one year or at -20°C for one to three months.[1][4][5] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
4. Can I store diluted, ready-to-use GW 0742 solutions?
It is generally recommended to prepare working solutions fresh for each experiment.[1] If short-term storage of a diluted solution is necessary, it should be kept at 2-8°C for no more than 24 hours, protected from light. However, the stability under these conditions should be validated by the end-user.
5. What are the potential degradation pathways for GW 0742 in solution?
While specific degradation pathways for GW 0742 in solution are not extensively documented in publicly available literature, a study on its metabolism indicates that the primary metabolic route involves oxidation of the thioether group to form sulfoxide and sulfone derivatives.[6] This suggests that oxidation could be a potential degradation pathway for GW 0742 solutions, especially during long-term storage or exposure to oxidative conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in solution upon storage, especially after refrigeration. | The solubility of GW 0742 may be lower at colder temperatures. The solvent may not be optimal for long-term storage. | Gently warm the solution and sonicate to redissolve the compound.[1] For future preparations, consider using a higher concentration of co-solvents or preparing fresh solutions before use. Ensure the storage solvent is appropriate and the concentration does not exceed its solubility limit at the storage temperature. |
| Inconsistent experimental results over time. | The GW 0742 solution may have degraded. This could be due to improper storage, repeated freeze-thaw cycles, or exposure to light or air. | Prepare a fresh stock solution from solid GW 0742. Aliquot the new stock solution to minimize freeze-thaw cycles. Always store solutions protected from light. It is advisable to perform a quality control check on the solution, such as HPLC, to confirm its concentration and purity. |
| Difficulty dissolving GW 0742 powder. | The chosen solvent may not be appropriate, or the concentration may be too high. | Refer to the solubility data for GW 0742 in various solvents. Sonication or gentle warming can aid in dissolution.[1] Ensure you are using a high-purity, anhydrous solvent, as water content can affect solubility. |
Data Presentation
Table 1: Recommended Storage Conditions for GW 0742
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year[1] |
| Stock Solution (in DMSO) | -20°C | 1 to 3 months[4][5] |
| Working Solution | 2-8°C | Prepare fresh; use within 24 hours |
Table 2: Solubility of GW 0742 in Common Solvents
| Solvent | Solubility |
| DMSO | ≥ 47.1 mg/mL[5] |
| Ethanol | ≥ 49.7 mg/mL (with sonication and warming)[5] |
| Water | < 2.59 mg/mL[5] |
| PEG400 | Soluble[2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM GW 0742 Stock Solution in DMSO
-
Materials:
-
GW 0742 powder (MW: 471.49 g/mol )
-
Anhydrous DMSO
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated balance
-
Vortex mixer and sonicator
-
-
Procedure:
-
Calculate the required mass of GW 0742 for the desired volume and concentration. For example, for 1 mL of a 10 mM solution, weigh out 4.715 mg of GW 0742.
-
Aseptically transfer the weighed GW 0742 powder into the sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution until the powder is fully dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Once fully dissolved, the stock solution is ready for use or for aliquoting and long-term storage.
-
Protocol 2: Assessment of GW 0742 Solution Stability by HPLC
This protocol provides a general framework. Specific parameters such as the column, mobile phase, and gradient may need to be optimized.
-
Objective: To quantify the concentration of GW 0742 and detect the presence of degradation products in a stored solution over time.
-
Materials:
-
Stored GW 0742 solution
-
Freshly prepared GW 0742 standard solution of known concentration
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
-
Procedure:
-
Sample Preparation: Dilute an aliquot of the stored GW 0742 solution and the fresh standard solution to a suitable concentration for HPLC analysis using the mobile phase.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A time-gradient from a higher percentage of A to a higher percentage of B to elute compounds of varying polarity.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of GW 0742 (typically the wavelength of maximum absorbance).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area of pure GW 0742.
-
Inject the stored sample solution.
-
Monitor the chromatogram for the appearance of new peaks (potential degradation products) and a decrease in the peak area of the parent GW 0742 compound over the stability study period.
-
-
Data Interpretation: The stability of the GW 0742 solution can be assessed by comparing the peak area of GW 0742 in the stored sample to that of the freshly prepared standard. The percentage of remaining GW 0742 can be calculated over different time points.
-
Visualizations
Caption: Workflow for assessing the long-term stability of GW 0742 solutions.
Caption: Postulated oxidative degradation pathway for GW 0742 in solution.
References
Validation & Comparative
A Comparative Guide to Haloperidol as a Sigma Ligand
Disclaimer: No publicly available scientific literature or patent information could be found for the compound "GW701427A" as a sigma ligand. Therefore, a direct comparison with haloperidol (B65202) is not possible at this time. This guide provides a comprehensive overview of haloperidol's properties as a sigma ligand, supported by experimental data and detailed methodologies.
Introduction to Sigma Receptors and Haloperidol
Sigma (σ) receptors are a unique class of intracellular proteins, with two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), that are involved in a variety of cellular functions and are implicated in several neurological and psychiatric disorders. Haloperidol, a well-known typical antipsychotic drug, is a non-selective, high-affinity ligand for both sigma receptor subtypes. Its interaction with these receptors is distinct from its primary mechanism of action as a dopamine (B1211576) D2 receptor antagonist and is thought to contribute to both its therapeutic effects and some of its side effects. This guide delves into the experimental data characterizing haloperidol's activity at sigma receptors.
Quantitative Data: Binding Affinity and Functional Activity of Haloperidol
The following tables summarize the binding affinity of haloperidol for sigma-1 and sigma-2 receptors, as well as its functional activity in relevant in vitro assays.
Table 1: Binding Affinity of Haloperidol for Sigma-1 and Sigma-2 Receptors
| Ligand | Receptor Subtype | Ki (nM) | Radioligand | Tissue Source | Reference |
| Haloperidol | Sigma-1 | 2.8 | --INVALID-LINK---Pentazocine | Rat Brain | [1] |
| Haloperidol | Sigma-2 | 2.8 | [3H]DTG | Rat Brain | [1] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity of Haloperidol at Sigma Receptors
| Assay Type | Cell Line/System | Measured Effect | Potency (IC50/EC50) | Functional Role | Reference |
| Phosphoinositide Response | Rat Brain Synaptoneurosomes | Inhibition of muscarinic agonist-induced response | Potent | Agonist | [1] |
| Cell Viability/Caspase-3 Activity | Tumor Cell Lines | Induction of apoptosis | - | Agonist | [2] |
IC50 (Half maximal inhibitory concentration) / EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are protocols for radioligand binding and functional assays commonly used to characterize sigma receptor ligands like haloperidol.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity and selectivity of a compound for a specific receptor.
Protocol 1: Sigma-1 Receptor Binding Assay
-
Tissue Preparation: Guinea pig brain is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a membrane preparation.
-
Assay Conditions: The membrane homogenate (containing the sigma-1 receptors) is incubated with a specific radioligand for the sigma-1 receptor, such as --INVALID-LINK---pentazocine, at a concentration near its Kd value.
-
Competition Binding: To determine the binding affinity of haloperidol, increasing concentrations of non-radiolabeled haloperidol are added to the incubation mixture to compete with the radioligand for binding to the sigma-1 receptors.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of haloperidol, which is then converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Sigma-2 Receptor Binding Assay
-
Tissue Preparation: Rat liver is homogenized and a membrane preparation is obtained as described for the sigma-1 receptor assay.
-
Assay Conditions: The membrane homogenate is incubated with a non-selective sigma receptor radioligand, such as [3H]1,3-di-o-tolylguanidine ([3H]DTG). To selectively measure binding to sigma-2 receptors, a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is added to "mask" or block the sigma-1 receptors.
-
Competition Binding: Increasing concentrations of non-radiolabeled haloperidol are added to compete with [3H]DTG for binding to the sigma-2 receptors.
-
Incubation, Filtration, and Quantification: These steps are performed as described for the sigma-1 receptor binding assay.
-
Data Analysis: The Ki value for haloperidol at the sigma-2 receptor is calculated from its IC50 value.
Functional Assays
Functional assays are employed to determine whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (produces an effect opposite to that of an agonist).
Protocol 3: Caspase-3 Activity Assay for Sigma-2 Receptor Function
Many sigma-2 receptor ligands have been shown to induce apoptosis in cancer cells.[2] The activation of caspase-3, a key executioner caspase in apoptosis, is often used as a functional readout for sigma-2 receptor agonism.[2]
-
Cell Culture: A suitable cancer cell line known to express sigma-2 receptors (e.g., MDA-MB-435 human melanoma cells) is cultured under standard conditions.
-
Treatment: The cells are treated with varying concentrations of the test compound (e.g., haloperidol) for a specified period. A known sigma-2 agonist can be used as a positive control.
-
Cell Lysis: After treatment, the cells are harvested and lysed to release the intracellular contents, including active caspases.
-
Caspase-3 Substrate Addition: A fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC) is added to the cell lysates.
-
Fluorescence Measurement: If active caspase-3 is present, it will cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is measured using a fluorometer.
-
Data Analysis: The increase in fluorescence is proportional to the caspase-3 activity. The EC50 value for the compound in inducing caspase-3 activity can be calculated to determine its potency as a sigma-2 agonist.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a simplified signaling pathway relevant to the study of sigma ligands.
References
A Comparative Analysis of SR31747A and Other Immunomodulatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SR31747A, a novel sigma receptor ligand, with other prominent immunomodulatory drugs. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of SR31747A's performance and potential therapeutic applications. This comparison is supported by available preclinical and clinical data, with a focus on data presentation in structured tables, detailed experimental methodologies, and visualization of key biological pathways.
Introduction to SR31747A
SR31747A is a synthetic ligand that primarily targets sigma receptors, demonstrating both immunomodulatory and antiproliferative properties.[1] It binds to multiple proteins, including the sigma-1 and sigma-2 receptors, as well as the human sterol isomerase (HSI), also known as emopamil-binding protein (EBP).[1] This multi-target engagement contributes to its complex mechanism of action, which involves the modulation of cytokine expression and the inhibition of cancer cell proliferation.[1] SR31747A has been investigated in Phase IIb clinical trials for the treatment of prostate cancer.[1]
Mechanism of Action: A Signalling Pathway Perspective
The immunomodulatory and antiproliferative effects of SR31747A are mediated through its interaction with sigma receptors and subsequent downstream signaling cascades. The following diagram illustrates the proposed signaling pathway of SR31747A.
Preclinical Antitumor Activity of SR31747A
Preclinical studies have demonstrated the potent antitumor effects of SR31747A. In vivo experiments using nude mice injected with mammary and prostatic tumor cell lines showed that daily treatment with SR31747A at a dose of 25 mg/kg intraperitoneally resulted in a greater than 40% decrease in both tumor incidence and growth.[1]
Comparison with Other Immunomodulatory Drugs
To provide a comprehensive overview, SR31747A is compared with other classes of immunomodulatory drugs commonly used in the treatment of cancer and autoimmune diseases.
Table 1: Comparison of Mechanistic and Therapeutic Profiles
| Drug Class | Representative Drugs | Mechanism of Action | Primary Therapeutic Areas |
| Sigma Receptor Ligands | SR31747A , Igmesine, CT1812, ANAVEX®2-73, Blarcamesine | Binds to sigma-1 and sigma-2 receptors, modulates cytokine production, and inhibits cholesterol biosynthesis. | Cancer (Prostate), Neurodegenerative diseases |
| Immunomodulatory Drugs (IMiDs) | Thalidomide, Lenalidomide, Pomalidomide | Modulate cytokine production, enhance T-cell and NK cell activity, and have anti-angiogenic effects. | Multiple Myeloma, Myelodysplastic Syndromes |
| Checkpoint Inhibitors | Pembrolizumab (Keytruda®), Nivolumab (Opdivo®) | Block inhibitory checkpoint proteins (e.g., PD-1/PD-L1, CTLA-4) to enhance the anti-tumor immune response. | Various Cancers (Melanoma, Lung, etc.) |
| Corticosteroids | Prednisone, Dexamethasone | Broad anti-inflammatory and immunosuppressive effects by inhibiting cytokine gene expression. | Autoimmune Diseases, Cancer (as supportive care) |
| Disease-Modifying Antirheumatic Drugs (DMARDs) | Methotrexate, Sulfasalazine | Suppress the immune system through various mechanisms, including inhibition of lymphocyte proliferation. | Rheumatoid Arthritis, other Autoimmune Diseases |
| Biologics (TNF-α inhibitors) | Adalimumab (Humira®), Infliximab (Remicade®) | Neutralize the pro-inflammatory cytokine TNF-α. | Rheumatoid Arthritis, Crohn's Disease |
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available quantitative data on the in vitro efficacy of SR31747A and comparator drugs. Data for comparator drugs are representative values from public literature and may vary depending on the specific cell line and experimental conditions.
Table 2: In Vitro Antiproliferative and Immunomodulatory Activity
| Drug | Target Cell Line | Endpoint | Potency (IC50 / EC50) | Reference |
| SR31747A | Various tumor cell lines | Inhibition of Proliferation | Data not publicly available | - |
| SR31747A | Human and mouse lymphocytes | Inhibition of Proliferation | Data not publicly available | [1] |
| Lenalidomide | Multiple Myeloma cells | Inhibition of Proliferation | ~1-10 µM | Publicly available data |
| Pembrolizumab | Activated T-cells | PD-1 Receptor Occupancy | ~0.2-1 nM | Publicly available data |
| Dexamethasone | Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of IL-6 production | ~1-10 nM | Publicly available data |
Clinical Trial Data
SR31747A was evaluated in a Phase IIb clinical trial (ODYSSEY - NCT00174863) for the treatment of non-metastatic androgen-independent prostate cancer. While the detailed quantitative results from this trial are not widely published, the study aimed to assess the efficacy of SR31747A in delaying clinical progression.
Experimental Protocols
To ensure transparency and reproducibility, this section outlines the general methodologies for key experiments cited in the preclinical assessment of immunomodulatory drugs.
In Vitro Cell Proliferation Assay
This assay is used to determine the concentration of a drug that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cell lines or immune cells are seeded into 96-well microtiter plates at a predetermined density.
-
Drug Treatment: Cells are treated with a serial dilution of the test compound (e.g., SR31747A) and a vehicle control.
-
Incubation: The plates are incubated for a period that allows for cell proliferation, typically 48 to 72 hours.
-
Viability Assessment: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®), is added to each well.
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are plotted as the percentage of cell viability versus drug concentration, and the IC50 value is determined using a non-linear regression analysis.
Cytokine Release Assay
This assay measures the effect of a drug on the production and release of cytokines from immune cells.
Methodology:
-
Immune Cell Isolation: Primary immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs), are isolated from whole blood.
-
Cell Culture and Stimulation: The isolated cells are cultured in the presence of a stimulant (e.g., lipopolysaccharide [LPS] for monocytes/macrophages, or anti-CD3/CD28 antibodies for T-cells) to induce cytokine production.
-
Drug Treatment: The cells are co-incubated with the stimulant and varying concentrations of the test drug.
-
Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Data Analysis: The effect of the drug on cytokine production is quantified and often expressed as the concentration that causes 50% inhibition (IC50) or stimulation (EC50).
Conclusion
SR31747A represents a promising immunomodulatory and antiproliferative agent with a unique mechanism of action targeting sigma receptors. Its ability to modulate cytokine responses and inhibit tumor growth in preclinical models warrants further investigation. This guide provides a framework for comparing SR31747A with other immunomodulatory drugs, highlighting the need for more publicly available quantitative data to fully assess its therapeutic potential. The provided experimental protocols offer a basis for the design and interpretation of future studies in this area.
References
Comparative Analysis of PB28 Activity with Known Sigma Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of PB28, a known sigma receptor modulator, with other well-characterized sigma ligands: haloperidol, (+)-pentazocine, and 1,3-di-o-tolyl-guanidine (DTG). The information presented is supported by experimental data to assist researchers in evaluating these compounds for their studies.
Data Presentation: Quantitative Comparison of Binding Affinities
The binding affinities of PB28 and other selected sigma modulators for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors are summarized in the table below. Affinity is expressed as the inhibitor constant (Kᵢ), which indicates the concentration of a ligand required to inhibit 50% of radioligand binding. A lower Kᵢ value signifies a higher binding affinity.
| Compound | Sigma-1 Receptor Affinity (Kᵢ, nM) | Sigma-2 Receptor Affinity (Kᵢ, nM) | Selectivity |
| PB28 | 10.0 - 13.0[1] | 0.17 - 0.28[1] | σ₂ selective |
| Haloperidol | ~2[2] | - | σ₁ selective (also high affinity for D2 receptors)[2] |
| (+)-Pentazocine | ~3[3] | >1,000[3] | Highly σ₁ selective |
| DTG | 35.5[4] | 39.9[4] | Non-selective |
Key Observations:
-
PB28 demonstrates a notable selectivity for the sigma-2 receptor, with a significantly higher affinity for σ₂ over σ₁ receptors.[1]
-
Haloperidol exhibits high affinity for the sigma-1 receptor but is also a potent dopamine (B1211576) D2 receptor antagonist, which should be considered in experimental design.[2]
-
(+)-Pentazocine is a highly selective sigma-1 receptor agonist.[3]
-
DTG is a non-selective ligand, binding to both sigma-1 and sigma-2 receptors with similar affinity.[4]
Experimental Protocols
Radioligand Binding Assays
The determination of binding affinities for sigma receptors is typically performed using radioligand binding assays. These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the target receptor.
General Protocol for Competitive Inhibition Radioligand Binding Assay:
-
Membrane Preparation:
-
Tissues or cells expressing the sigma receptor of interest (e.g., guinea pig brain for σ₁[5], rat liver for σ₂[3]) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is subjected to centrifugation to isolate the membrane fraction containing the receptors.
-
The resulting membrane pellet is washed and resuspended in the assay buffer to a determined protein concentration.
-
-
Binding Reaction:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand. For σ₁ receptor binding, [³H]-(+)-pentazocine is commonly used.[3] For σ₂ receptor binding, [³H]-DTG is often used in the presence of an unlabeled σ₁-selective ligand (e.g., (+)-pentazocine) to block binding to σ₁ sites.[3]
-
Increasing concentrations of the unlabeled test compound (e.g., PB28, haloperidol) are added to compete with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates all specific binding sites.
-
-
Incubation and Filtration:
-
The reaction mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibitor constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Cell Viability Assay (MTS Assay)
Cell viability assays are functional assays used to assess the cytotoxic or cytoprotective effects of sigma receptor modulators. The MTS assay is a colorimetric method that measures the metabolic activity of cells.
General Protocol for MTS Cell Viability Assay:
-
Cell Culture:
-
Cells of interest are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cells are treated with various concentrations of the test compounds (e.g., PB28) or a vehicle control.
-
-
Incubation:
-
The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
-
MTS Reagent Addition:
-
The MTS reagent, which is converted to a colored formazan (B1609692) product by metabolically active cells, is added to each well.[6]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Cell viability is expressed as a percentage of the vehicle-treated control cells. The EC₅₀ or IC₅₀ value, representing the concentration of the compound that elicits a 50% response, can be calculated.
-
Mandatory Visualization
Caption: Sigma-1 receptor signaling pathway at the ER-mitochondria interface.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Enigma of GW701427A: A Search for Comparative Cancer Cell Line Data
Despite a comprehensive search of publicly available scientific literature, chemical databases, and patent repositories, no specific information could be found regarding the compound designated as GW701427A. This suggests that "this compound" may be an internal or proprietary identifier not widely disclosed in the public domain, a possible misnomer, or a compound that has not been the subject of extensive published research.
Due to the absence of any identifiable data on this compound, including its chemical structure, biological target, or mechanism of action, it is not possible to provide a comparative analysis of its performance in different cancer cell lines, identify alternative compounds, or detail specific experimental protocols as requested.
The initial phase of this investigation focused on direct searches for "this compound" in prominent biomedical and chemical databases. These searches yielded no relevant results. Subsequent broader inquiries into compounds developed by GlaxoSmithKline (GSK), whose investigational drugs often carry a "GW" prefix, were conducted to ascertain if "this compound" could be identified through association with their oncology pipeline. While this approach provided general information about GSK's research and development, it did not lead to the specific identification of this compound.
One compound with a similar nomenclature, GW501516 (also known as Cardarine), was identified as a PPARδ agonist developed by GSK. However, this is a distinct molecule, and no information suggests a direct relationship to this compound.
Without foundational knowledge of this compound, the core requirements of the requested comparison guide—including quantitative data presentation, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled. The creation of such a guide necessitates access to primary research data that is currently unavailable in the public sphere.
For researchers, scientists, and drug development professionals interested in the comparative efficacy of anticancer compounds, it is recommended to focus on agents with established and publicly documented research. Access to proprietary data through direct collaboration with the originating institution would be necessary to conduct a comparative study on a compound like the one .
Unable to Proceed: No Publicly Available Data on "GW701427A"
Despite a comprehensive search for the antiproliferative agent designated "GW701427A," no publicly available scientific literature, experimental data, or mechanism of action could be identified. This prevents the creation of a comparative guide as requested.
The search for "this compound" across multiple scientific databases and search engines did not yield any specific information regarding its antiproliferative activity, mechanism of action, or any comparative studies against other agents. The identifier "this compound" may be an internal compound code, a developmental name that has not been publicly disclosed, or potentially an error in nomenclature.
Without any foundational data on this compound, it is not possible to:
-
Summarize its quantitative performance data.
-
Detail the experimental protocols associated with its study.
-
Compare its efficacy and mechanism to other established antiproliferative agents.
-
Generate the requested diagrams for signaling pathways or experimental workflows.
To proceed with this request, please verify the compound identifier. Alternative information that could facilitate a successful search includes:
-
Alternative names or synonyms for the compound.
-
Chemical structure or CAS number.
Once a verifiable identifier or relevant data is provided, a comprehensive comparison guide can be developed as per the original request.
Validating SR31747A: A Comparative Guide to Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SR31747A's performance with alternative compounds, supported by experimental data and detailed protocols for validation through gene expression analysis. SR31747A is a versatile synthetic ligand targeting sigma receptors and inhibiting cholesterol biosynthesis, with demonstrated immunomodulatory and antitumor properties.[1] Understanding its impact on gene expression is crucial for elucidating its mechanism of action and therapeutic potential.
Performance Comparison: SR31747A and Alternatives
While comprehensive, publicly available quantitative gene expression datasets for SR31747A in mammalian cells are limited, existing research provides insights into its effects and those of comparable compounds. The following table summarizes the known impacts on gene expression. It is important to note that the effects of these compounds can be cell-type and context-specific.
| Compound | Target(s) | Known Effects on Gene Expression | Supporting Evidence |
| SR31747A | Sigma-1 Receptor, Sigma-2 Receptor, Emopamil-Binding Protein (Human Sterol Isomerase) | Modulates the expression of 121 genes in yeast, primarily those involved in the ergosterol (B1671047) (cholesterol in mammals) biosynthesis pathway.[2][3] In mammalian cells, it is known to modulate the expression of pro- and anti-inflammatory cytokines.[1] | Microarray analysis in Saccharomyces cerevisiae.[2][3] General reports on cytokine modulation.[1] |
| PRE-084 | Selective Sigma-1 Receptor Agonist | Upregulates the expression of myelin basic protein, NMDA receptors, Glial Cell Line-Derived Neurotrophic Factor (GDNF), and the endoplasmic reticulum chaperone BiP (Binding Immunoglobulin Protein).[4][5][6] | Studies in neuronal and glial cell models.[4][5][6] |
| SA4503 (Cutamesine) | Selective Sigma-1 Receptor Agonist | Down-regulates the expression of the ionotropic glutamate (B1630785) receptor, GluR1, and suppresses the activation of the MAPK/ERK pathway.[7][8][9][10] | Investigations in cultured cortical neurons.[9] |
| Haloperidol | Sigma-1 and Sigma-2 Receptor Ligand, Dopamine D2 Receptor Antagonist | Can decrease the number of sigma-1 receptor binding sites without altering its mRNA levels in some contexts.[11] In other studies, it has been shown to increase the gene expression of the sigma-1 receptor and IP3 receptors.[12] | In vivo studies in guinea pigs and rats.[11][12] |
| Atorvastatin | HMG-CoA Reductase Inhibitor (Cholesterol Biosynthesis Inhibitor) | Affects the expression of numerous genes and splice variants involved in cholesterol homeostasis in HepG2 cells. | RNA-seq analysis in human liver cancer cell line.[13] |
Signaling Pathways of SR31747A
SR31747A exerts its effects through at least two primary mechanisms: inhibition of cholesterol biosynthesis and modulation of sigma receptor signaling. The following diagram illustrates these interconnected pathways.
Experimental Workflow for Validation
A typical workflow for validating the effects of SR31747A on gene expression involves several key steps, from cell culture to data analysis.
Detailed Experimental Protocols
The following are detailed protocols for conducting gene expression analysis to validate the effects of SR31747A using RNA sequencing and microarrays.
RNA Sequencing (RNA-seq) Protocol
This protocol outlines the steps for analyzing differential gene expression in a human cancer cell line (e.g., PC-3 for prostate cancer) treated with SR31747A.
1. Cell Culture and Treatment:
-
Culture PC-3 cells in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with a predetermined concentration of SR31747A (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Include at least three biological replicates for each condition.
2. RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Treat RNA samples with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >8 is recommended.
3. Library Preparation:
-
Starting with 1 µg of total RNA per sample, prepare sequencing libraries using a kit such as the NEBNext Ultra II RNA Library Prep Kit for Illumina.
-
This process typically involves mRNA purification (poly-A selection), RNA fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, and adapter ligation.
-
Amplify the library using PCR.
4. Sequencing:
-
Quantify the prepared libraries and pool them for sequencing.
-
Perform sequencing on an Illumina platform (e.g., NovaSeq 6000) to generate a sufficient number of reads per sample (e.g., 20-30 million single-end 50 bp reads).
5. Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Use DESeq2 or edgeR in R to identify differentially expressed genes between SR31747A-treated and vehicle-treated samples. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(fold change)| > 1).
-
Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) on the list of differentially expressed genes to identify affected biological processes and pathways.
6. Validation:
-
Select a subset of differentially expressed genes for validation using quantitative real-time PCR (qRT-PCR).
-
Synthesize cDNA from the same RNA samples used for RNA-seq.
-
Perform qRT-PCR using gene-specific primers and a suitable master mix.
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Compare the fold changes obtained from qRT-PCR with the RNA-seq data to confirm the results.
Microarray Protocol
This protocol describes a typical microarray experiment to assess gene expression changes upon SR31747A treatment.
1. Cell Culture and Treatment:
-
Follow the same procedure as described in step 1 of the RNA-seq protocol.
2. RNA Extraction and Quality Control:
-
Follow the same procedure as described in step 2 of the RNA-seq protocol.
3. cDNA Synthesis and Labeling:
-
Synthesize first-strand cDNA from total RNA using a reverse transcriptase and oligo(dT) primers.
-
In a second step, synthesize double-stranded cDNA.
-
Generate biotin-labeled cRNA from the double-stranded cDNA using an in vitro transcription reaction.
-
Fragment the labeled cRNA.
4. Hybridization and Scanning:
-
Hybridize the fragmented and labeled cRNA to a microarray chip (e.g., Affymetrix Human GeneChip) overnight in a hybridization oven.
-
Wash the microarray to remove non-specifically bound cRNA.
-
Stain the array with a streptavidin-phycoerythrin conjugate.
-
Scan the microarray using a high-resolution scanner to detect the fluorescent signals.
5. Data Analysis:
-
Image Analysis and Normalization: Use appropriate software (e.g., Affymetrix GeneChip Command Console) to generate raw data files (CEL files). Normalize the data across all arrays using a method like RMA (Robust Multi-array Average).
-
Differential Expression Analysis: Use statistical software (e.g., R with the limma package) to identify genes that are differentially expressed between the SR31747A-treated and control groups. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(fold change)| > 1).
-
Functional Analysis: Perform gene ontology and pathway enrichment analysis as described in the RNA-seq protocol.
6. Validation:
-
Validate the microarray results for a selection of genes using qRT-PCR, following the same procedure as in the RNA-seq protocol.
Conclusion
The validation of SR31747A through gene expression analysis is a critical step in understanding its therapeutic potential. While large-scale quantitative data in mammalian systems remains to be fully publicly elucidated, the established effects on cholesterol biosynthesis and sigma receptor-related pathways provide a solid foundation for further investigation. The provided protocols offer a robust framework for researchers to conduct their own validation studies, contributing to a deeper understanding of SR31747A's mechanism of action and its place in drug development. The comparative data, though qualitative at present, highlights the unique dual-action profile of SR31747A and underscores the importance of comprehensive gene expression profiling in modern pharmacology.
References
- 1. SR31747A: a peripheral sigma ligand with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Chemical microarray: a new tool for drug screening and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma receptor agonist 2-(4-morpholinethyl)1 phenylcyclohexanecarboxylate (Pre084) increases GDNF and BiP expression and promotes neuroprotection after root avulsion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activation of Sigma-1 Receptor by Cutamesine Attenuates Neuronal Apoptosis by Inhibiting Endoplasmic Reticulum Stress and Mitochondrial Dysfunction in a Rat Model of Asphyxia Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SA4503, a novel cognitive enhancer with sigma1 receptor agonist properties, facilitates NMDA receptor-dependent learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SA4503, a sigma-1 receptor agonist, prevents cultured cortical neurons from oxidative stress-induced cell death via suppression of MAPK pathway activation and glutamate receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of a sigma-1 receptor agonist, cutamesine dihydrochloride (SA4503), on photoreceptor cell death against light-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Functional characterization of a sigma receptor and its gene expression by haloperidol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Sigma-2 Receptor Ligands: A Guide for Researchers
A comprehensive comparison of sigma-2 receptor ligands is crucial for advancing research in oncology and neurodegenerative diseases. While a direct comparative analysis including GW701427A is not possible due to the absence of publicly available binding and functional data for this specific compound, this guide provides a detailed overview of several well-characterized sigma-2 receptor ligands, offering a benchmark for future studies.
The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is a promising therapeutic target due to its overexpression in proliferating cancer cells and its role in various neurological processes. Ligands that bind to this receptor can elicit a range of cellular effects, from inducing apoptosis in tumor cells to modulating neuronal signaling. This guide presents a comparative analysis of key sigma-2 receptor ligands, focusing on their binding affinities, selectivity, and functional activities.
Quantitative Comparison of Ligand Binding and Functional Activity
The efficacy and specificity of a sigma-2 receptor ligand are primarily determined by its binding affinity (Ki) for the sigma-2 receptor and its selectivity over the sigma-1 receptor subtype. The following table summarizes the binding and functional data for several commonly studied sigma-2 receptor ligands.
| Ligand | Sigma-2 Ki (nM) | Sigma-1 Ki (nM) | Selectivity (Sigma-1/Sigma-2) | Functional Activity (EC50/IC50) | Cell Line |
| Siramesine | 2.4 | 130 | 54.2 | 13.7 µM (IC50, viability) | F-98 |
| PB28 | 3.8 | 157 | 41.3 | 48 nM (IC50, cell growth) | MCF7 |
| SV119 | 1.8 | 133 | 73.9 | 11.4 µM (EC50, cytotoxicity) | EMT-6 |
| RHM-1 | 0.23 | >1,000 | >4,348 | Antagonist | - |
| Haloperidol | 4.3 | 2.3 | 0.53 | - | - |
Experimental Protocols
Radioligand Binding Assay for Sigma-2 Receptors
This protocol outlines a standard competitive binding assay to determine the affinity of a test compound for the sigma-2 receptor.
Materials:
-
Radioligand: Typically [³H]-Ditolyguanidine ([³H]-DTG), a non-selective sigma ligand.
-
Sigma-1 Masking Ligand: (+)-Pentazocine, to block the binding of the radioligand to sigma-1 receptors.
-
Membrane Preparation: Homogenized tissue or cell membranes expressing sigma-2 receptors (e.g., from rat liver or cancer cell lines).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Test Compound: The ligand for which the affinity is to be determined.
-
Scintillation Fluid and Counter: For detecting radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, [³H]-DTG (at a concentration near its Kd for the sigma-2 receptor), and (+)-pentazocine (at a concentration sufficient to saturate sigma-1 receptors).
-
Competition: Add varying concentrations of the test compound to the wells. For determining non-specific binding, add a high concentration of a known sigma-2 ligand (e.g., unlabeled DTG or haloperidol).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in sigma-2 receptor research, the following diagrams illustrate a proposed signaling pathway and a typical experimental workflow.
General Workflow for Validating a Compound's In Vivo Effects with a Knockout Model
An in-depth search has not yielded specific public information on a compound designated GW701427A. This may indicate that the name is an internal code for a compound not yet disclosed in publicly available literature, a possible misspelling, or a compound that is in a very early stage of development.
To provide a relevant and accurate comparison guide as requested, key information about this compound is necessary, including:
-
The molecular target(s) of this compound.
-
The biological pathway(s) it modulates.
-
The therapeutic area or research field it is intended for.
Without this foundational information, it is not feasible to identify appropriate alternative compounds, relevant knockout models for validation, or the associated experimental data and protocols.
Researchers and drug development professionals interested in validating the in vivo effects of a compound would typically follow a general workflow. This involves comparing the pharmacological effects of the compound with the phenotype of a knockout model where the target protein of the compound is absent. A successful validation would demonstrate that the effects of the compound are not observed in the knockout model, confirming the compound's specificity for its intended target.
A generalized workflow for such a validation process is illustrated below.
Caption: Generalized workflow for in vivo validation of a compound using a knockout model.
We recommend that the user provide a correct compound name or additional details about its biological target to enable the creation of a specific and informative comparison guide.
Review of GW701427A: Data Unavailability and Inability to Proceed
Following a comprehensive search for publicly available studies, experimental data, and alternative compound comparisons related to GW701427A, we must report that no specific information for a compound with this identifier could be retrieved. This prevents the creation of the requested comparative guide.
Our multi-step search process included broad and specific queries for "this compound" across various scientific databases and search engines. These searches were designed to uncover its mechanism of action, clinical and preclinical data, pharmacokinetic properties, and any existing comparative studies. The investigation was subsequently expanded to include potential alternative names, associations with pharmaceutical companies such as GlaxoSmithKline (based on the "GW" prefix), and its potential classification as a dsRNA-dependent protein kinase inhibitor.
Despite these efforts, the searches did not yield any relevant publications, clinical trial records, or experimental protocols specifically mentioning "this compound." The information retrieved pertained to other compounds or general research on dsRNA-dependent protein kinase inhibitors without any reference to the requested substance.
This lack of available data makes it impossible to fulfill the core requirements of the requested comparison guide, which include:
-
Data Presentation: No quantitative data on this compound exists in the public domain to summarize in a comparative table.
-
Experimental Protocols: Without primary studies, there are no experimental methodologies to detail.
-
Visualization: The absence of information on its mechanism of action or related experimental workflows precludes the creation of any signaling pathway or workflow diagrams.
It is possible that "this compound" is an internal compound code that has not been disclosed in public literature, a typographical error, or an outdated designation.
Due to the complete absence of publicly available scientific literature and data for a compound named "this compound," we are unable to proceed with the generation of the requested in-depth comparison guide. We recommend that the user verify the compound identifier and, if possible, provide any alternative names or associated research context that might aid in a more successful search. Without this foundational information, a meaningful and accurate review and comparison cannot be compiled.
A Head-to-Head Comparison of SR31747A and Novel Sigma Receptor Agonists for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the established sigma receptor ligand SR31747A and a selection of novel sigma-1 and sigma-2 receptor agonists. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes critical signaling pathways to facilitate informed decisions in research and development.
Executive Summary
SR31747A is a historically significant sigma receptor ligand with demonstrated immunomodulatory and antiproliferative properties.[1][2][3][4] It binds to both sigma-1 and sigma-2 receptors, among other proteins.[2][5] In recent years, the development of more selective and potent novel sigma receptor agonists has offered new avenues for therapeutic intervention in oncology, neurodegenerative diseases, and pain management. This guide provides a direct comparison of SR31747A with prominent novel sigma-1 agonists, PRE-084 and SA4503, and the potent sigma-2 agonist, siramesine (B1662463), focusing on their binding affinities and cytotoxic effects against cancer cell lines.
Data Presentation: Quantitative Comparison of Sigma Receptor Ligands
The following tables summarize the binding affinities (Ki) for sigma-1 and sigma-2 receptors and the half-maximal inhibitory concentrations (IC50) for cytotoxicity in various cancer cell lines.
| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity |
| SR31747A | Binds to sigma-1[5] | Binds to sigma-2[5] | Non-selective |
| PRE-084 | 44[6][7] | >10,000[6] | High for Sigma-1 |
| SA4503 | 17[8] | 1800[8] | ~106-fold for Sigma-1 |
| Siramesine | 17[1] | 0.2[1] | ~85-fold for Sigma-2 |
Table 1: Sigma Receptor Binding Affinities. This table compares the binding affinities (Ki) of SR31747A, PRE-084, SA4503, and siramesine for sigma-1 and sigma-2 receptors. Lower Ki values indicate higher binding affinity.
| Compound | Cell Line | IC50 |
| SR31747A | Various breast and prostate cancer cell lines | Nanomolar range[3][4] |
| Siramesine | U87-MG (Glioblastoma) | 8.875 µM[9] |
| U251-MG (Glioblastoma) | 9.654 µM[9] | |
| T98G (Glioblastoma) | 7.236 µM[9] | |
| WEHI-S and MCF-7 | ~5-10 µM[10] |
Table 2: Cytotoxic Activity (IC50) in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values, indicating the potency of each compound in inhibiting cancer cell proliferation.
Signaling Pathways
Activation of sigma-1 and sigma-2 receptors triggers distinct downstream signaling cascades. SR31747A, being a non-selective ligand, is presumed to modulate pathways associated with both receptor subtypes. Novel agonists, due to their selectivity, offer more targeted engagement of these pathways.
Sigma-1 Receptor Signaling
The sigma-1 receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, plays a crucial role in regulating calcium signaling between the ER and mitochondria. Agonist binding is thought to induce a conformational change in the receptor, leading to its dissociation from the binding immunoglobulin protein (BiP) and subsequent modulation of inositol (B14025) 1,4,5-trisphosphate (IP3) receptors, ultimately impacting cellular stress responses and survival pathways.
References
- 1. tribioscience.com [tribioscience.com]
- 2. SR31747A: a peripheral sigma ligand with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of GW701427A: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of the research compound GW701427A is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a small molecule inhibitor, potentially with potent biological activity, all waste materials containing this compound must be treated as hazardous chemical waste.
Researchers and laboratory personnel must adhere to stringent disposal protocols to mitigate risks associated with potent research compounds. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Core Principles for Disposal
Due to the specific nature of research compounds, a dedicated Safety Data Sheet (SDS) for this compound may not be readily available. In such cases, it is imperative to handle the compound as a potent, potentially hazardous substance. The following principles, based on best practices for the disposal of highly potent active pharmaceutical ingredients (HPAPIs) and kinase inhibitors, should be strictly followed.[1]
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash.[1][2] |
| Contaminated Labware (e.g., vials, pipette tips, gloves, weighing paper) | Place in a designated, sealed, and clearly labeled hazardous waste container.[1][3] |
| Solutions containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container.[1][4] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste materials.
1. Segregation of Waste:
-
At the point of generation, immediately segregate all waste contaminated with this compound from other laboratory waste streams such as regular trash, sharps, and biological waste.[1]
2. Containment of Waste:
-
Solid Waste: Place unused or expired this compound powder and any contaminated solid materials (e.g., gloves, pipette tips, bench paper) into a designated, durable, and sealable hazardous waste container.[1][3] This container should be clearly marked as "Hazardous Waste."
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must be kept securely closed when not in use.[1][4]
-
Sharps Waste: Chemically contaminated sharps such as needles and blades should be placed in a labeled, puncture-resistant sharps container.[4]
3. Labeling of Waste Containers:
-
All hazardous waste containers must be accurately and clearly labeled.[1][2][4] The label should include:
-
The words "Hazardous Waste"[1]
-
The full chemical name: "this compound"
-
A list of any other components in the waste stream (e.g., solvents)
-
The date when waste was first added to the container.
-
4. Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[5]
-
Ensure that incompatible waste types are segregated to prevent any adverse chemical reactions.[2]
-
The storage area should be clearly marked with a "Danger – Hazardous Waste" sign.[3]
5. Decontamination Procedures:
-
Decontaminate all surfaces and laboratory equipment that have come into contact with this compound.
-
A standard procedure involves wiping surfaces first with a suitable solvent (e.g., 70% ethanol) to solubilize the compound, followed by a thorough cleaning with a laboratory detergent.
-
All cleaning materials (e.g., wipes, absorbent pads) used in the decontamination process must be disposed of as hazardous waste.[2]
6. Disposal of Empty Containers:
-
The original container of this compound, even if seemingly empty, may retain residual amounts of the compound.
-
The first rinse of the "empty" container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[2]
-
After a thorough triple rinsing, the container's label should be defaced or removed before disposal as regular solid waste.[2][6]
7. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2][4]
-
Do not attempt to dispose of the hazardous waste through regular municipal waste channels. All hazardous waste must be handled by a licensed waste disposal contractor.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for segregating and handling waste generated during research involving this compound.
Caption: Waste segregation workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
Navigating the Uncharted: A Guide to Handling Uncharacterized Potent Compounds like GW701427A
Absence of specific safety data for GW701427A necessitates treating it as a potent, hazardous compound. All handling procedures should be guided by a conservative approach, assuming high toxicity and potency. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, establishing a robust framework for the safe handling of uncharacterized research compounds.
Immediate Safety and Personal Protective Equipment (PPE)
The cornerstone of safely handling potent compounds for which limited data exists is the consistent and correct use of Personal Protective Equipment (PPE). A thorough risk assessment is mandatory before any handling of the compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Required Personal Protective Equipment | Rationale |
| Compound Weighing and Preparation (Dry Powder) | Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator, disposable solid-front lab coat with tight-fitting cuffs, double nitrile gloves, disposable sleeves, and safety goggles. | Mitigates high risk of aerosolization and inhalation of potent powders. Full respiratory protection is critical, and double-gloving provides an additional barrier against contamination.[1] |
| Solution Preparation | Chemical fume hood, lab coat, safety glasses with side shields or chemical splash goggles, and a single pair of chemical-resistant gloves (e.g., nitrile). | Reduces the risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[1] |
| In-Vitro / In-Vivo Dosing | Double nitrile gloves, disposable gown, and safety goggles or a face shield. | Protects against direct contact with the compound during administration. |
| Waste Disposal | Double nitrile gloves and a disposable gown. | Prevents exposure to contaminated waste materials. |
| Spill Cleanup | Double nitrile gloves, disposable gown, safety goggles, N95 or higher respirator, and shoe covers. | Provides comprehensive protection during the management of a hazardous spill. |
Operational Plan: A Step-by-Step Handling Procedure
A systematic workflow is crucial to minimize the risk of exposure and contamination. The following procedure outlines the key steps for safely handling uncharacterized potent compounds.
-
Preparation and Engineering Controls : All work with potent compounds should be conducted in a designated area, preferably within a certified chemical fume hood or a powder containment hood.[2] Ensure that an emergency eyewash station and safety shower are readily accessible. A spill kit containing appropriate absorbent materials, deactivating agents (if known), and hazardous waste disposal bags must be prepared and accessible.
-
Receiving and Inspection : Upon receiving the compound, carefully inspect the primary container for any signs of damage or leakage. If the container is compromised, it should be treated as a spill, and appropriate cleanup procedures must be initiated immediately.[2]
-
Weighing and Preparation : All weighing and preparation of the dry powder must be performed within a containment device such as a chemical fume hood.[1][2] Use dedicated, disposable utensils (e.g., spatulas, weigh boats) to handle the compound. After use, all equipment and work surfaces must be decontaminated with a suitable solvent, such as 70% ethanol, followed by a surface-active cleaning agent.
-
Dosing Procedures : For both in-vitro and in-vivo dosing, wear the appropriate PPE to prevent skin and eye contact.[2] If there is a risk of aerosol generation, the procedure must be performed in a biological safety cabinet or a chemical fume hood.[2]
-
Decontamination : Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. If a specific deactivating agent is not known, use a sequence of solvents to ensure removal of the compound.
Disposal Plan: Managing Hazardous Waste
All materials contaminated with a potent, uncharacterized compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including gloves, gowns, disposable labware, and contaminated weighing paper, in a clearly labeled, sealed hazardous waste container.[1][3] |
| Liquid Waste | Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[1][3] Do not mix with other waste streams unless compatibility has been confirmed.[1] |
| Contaminated Sharps | Dispose of all contaminated sharps, such as needles and pipette tips, in a puncture-resistant sharps container specifically designated for hazardous chemical waste.[3] |
| Unused/Expired Compound | Do not dispose of the raw compound down the drain or in the regular trash. It must be collected in a clearly labeled, sealed container and disposed of through a certified hazardous waste vendor.[1] |
Visualizing the Workflow
To further clarify the handling process, the following diagrams illustrate the key workflows.
References
- 1. Mechanism of action of a cellular inhibitor of the dsRNA-dependent protein kinase from 3T3-F442A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Network pharmacology-based approach uncovers the JAK/STAT signaling mechanism underlying paederia scandens extract treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
